Ternidazole
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-6-8-5-7(10(12)13)9(6)3-2-4-11/h5,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOHVNSMLSPTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862525 | |
| Record name | Ternidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-93-6 | |
| Record name | Ternidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ternidazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ternidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ternidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERNIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8R018QB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ternidazole: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ternidazole is a nitroimidazole derivative with potential applications as an antiprotozoal and radiosensitizing agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The information presented is intended to support further research and development of this compound. All quantitative data is summarized in structured tables, and where available, detailed experimental methodologies are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Identity and Structure
This compound, with the IUPAC name 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is a small molecule belonging to the 5-nitroimidazole class of compounds.[1] Its chemical structure is characterized by a nitro-substituted imidazole ring linked to a propanol side chain.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | [1] |
| CAS Number | 1077-93-6 | |
| PubChem CID | 68944 | |
| Molecular Formula | C₇H₁₁N₃O₃ | |
| SMILES | CC1=NC=C(N1CCCO)--INVALID-LINK--[O-] | |
| InChI Key | DUOHVNSMLSPTMI-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic behavior. While comprehensive experimental data for this compound is limited, predicted values and data from closely related analogs like Tinidazole provide valuable insights.
Table 2: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| Molecular Weight | 185.18 g/mol | Calculated | [2][3] |
| Melting Point | Not available | - | |
| Boiling Point | 419.9 ± 25.0 °C | Predicted | |
| Solubility | Very slightly soluble in water; sparingly soluble in methanol and ethanol (95); soluble in acetone. | Experimental (Tinidazole) | [4][5] |
| pKa | Not available | - | |
| LogP (XLogP3) | -1.1 | Predicted | [2][3] |
Experimental Protocols
2.1.1. Determination of Solubility (Shake-Flask Method for Analogous Compounds)
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.
-
Materials: this compound powder, desired solvents (e.g., water, ethanol, phosphate buffer pH 7.4), flasks, orbital shaker, analytical balance, HPLC-UV system.
-
Protocol:
-
Add an excess amount of this compound to a known volume of the solvent in a flask.
-
Seal the flask and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After shaking, allow the suspension to settle.
-
Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved particles.
-
Dilute the filtrate appropriately with the mobile phase of the HPLC system.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method. The concentration at equilibrium represents the solubility.
-
2.1.2. High-Performance Liquid Chromatography (HPLC) Method for Quantification (Adapted from Tinidazole Analysis)
A reverse-phase HPLC method can be developed and validated for the quantification of this compound in various matrices.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.05M phosphate buffer, pH 2.8) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 30:70 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.[7]
Pharmacological Properties
This compound is classified as an antiprotozoal agent and a potential radiosensitizer, similar to other 5-nitroimidazole derivatives like metronidazole and tinidazole.
Mechanism of Action
The antimicrobial activity of 5-nitroimidazoles is dependent on the reduction of the nitro group within susceptible anaerobic microorganisms.
This process, which occurs under low redox potential conditions, generates highly reactive nitro radical anions. These radicals can then interact with and damage microbial DNA, leading to strand breaks and helical structure destabilization, ultimately resulting in cell death.[8] This selective activation in anaerobic environments accounts for its targeted activity and lower toxicity to human cells.
Antimicrobial Spectrum
Table 3: In Vitro Susceptibility of Anaerobic Bacteria to Tinidazole (MIC₉₀ in µg/mL)
| Microorganism | MIC₉₀ (µg/mL) | Reference |
| Gardnerella vaginalis | 8 | [9] |
| Various Anaerobic Bacteria | ≤ 3.1 (inhibited) | [10] |
| Various Anaerobic Bacteria | ≤ 6.3 (killed) | [10] |
Pharmacokinetics
Detailed pharmacokinetic studies on this compound are limited. However, studies on tinidazole in animal models provide an indication of the expected pharmacokinetic profile.
Table 4: Pharmacokinetic Parameters of Tinidazole in Rats (Analogous Data)
| Parameter | Value | Route of Administration | Reference |
| Tₘₐₓ (h) | Not available | - | |
| Cₘₐₓ (µg/mL) | Not available | - | |
| t₁/₂ (h) | Longer than metronidazole | Oral | [11] |
| Bioavailability | High | Oral | [11] |
Experimental Protocols
3.4.1. Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.
-
Materials: this compound, appropriate broth medium (e.g., Brucella broth for anaerobes), 96-well microtiter plates, microbial cultures, incubator.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., anaerobically at 37 °C for 24-48 hours).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[12]
-
3.4.2. In Vivo Pharmacokinetic Study in Rats
A pharmacokinetic study in an animal model such as rats can provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animals: Male or female Sprague-Dawley rats.
-
Protocol:
-
Administer a single dose of this compound to the rats via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a suitable method (e.g., tail vein sampling).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC method.
-
Analyze the plasma concentration-time data using pharmacokinetic software to determine key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life.
-
Metabolism and Signaling Pathways
Metabolism
The metabolism of this compound is expected to occur primarily in the liver, similar to other nitroimidazoles. In vitro studies using liver microsomes can be employed to investigate its metabolic fate. The metabolism of the related compound metronidazole in human liver microsomes has been shown to be mediated by cytochrome P450 enzymes.[13]
4.1.1. In Vitro Metabolism Study using Liver Microsomes
-
Materials: this compound, rat or human liver microsomes, NADPH regenerating system, appropriate buffer.
-
Protocol:
-
Incubate this compound with liver microsomes in the presence of an NADPH regenerating system.
-
At various time points, stop the reaction (e.g., by adding a cold organic solvent).
-
Analyze the samples using LC-MS/MS to identify and quantify the parent compound and any potential metabolites.
-
Signaling Pathways
The primary mechanism of action of this compound involves the induction of DNA damage in target microorganisms.[8] This DNA damage is expected to trigger cellular DNA damage response pathways. For instance, studies on metronidazole have shown that it induces DNA damage in Giardia duodenalis, leading to the activation of the homologous recombination repair pathway.[14] While specific signaling pathways affected by this compound in mammalian cells are not well-documented, it is plausible that at higher concentrations, it could induce DNA damage and activate stress response pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, 97% | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Tinidazole | 19387-91-8 [chemicalbook.com]
- 6. ijarmps.org [ijarmps.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspects of the pharmacology and pharmacokinetics of nitroimidazoles with special reference to tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of metronidazole metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Ternidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternidazole is a potent antimicrobial agent belonging to the 5-nitroimidazole class, a group of synthetic drugs critical for the treatment of infections caused by anaerobic bacteria and protozoa. Its mechanism of action is analogous to that of other well-studied 5-nitroimidazoles, such as metronidazole and tinidazole. This guide provides an in-depth exploration of the molecular processes underlying this compound's efficacy, detailing its activation, cytotoxic effects, and the experimental methodologies used to elucidate these pathways. Due to the extensive research on its class, the mechanisms described for metronidazole and tinidazole are presented here as the established model for this compound's activity.
Core Mechanism of Action: A Multi-Step Process
The antimicrobial activity of this compound is not inherent but requires intracellular activation within the target pathogen. This selective activation is the cornerstone of its efficacy and selective toxicity.
Prodrug Entry and Reductive Activation
As a small, lipophilic molecule, this compound passively diffuses across the cell membrane of both host and microbial cells. However, its activation is contingent upon the unique low-redox potential environment characteristic of anaerobic and microaerophilic organisms.[1] Inside the pathogen, the drug's nitro group (-NO₂) serves as an electron acceptor. Key proteins with low redox potentials, such as ferredoxin or flavodoxin, which are abundant in the energy metabolism of anaerobes, donate an electron to this compound.[2][3] This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[1][2]
This single-electron transfer converts the inert prodrug into a highly reactive nitro radical anion (-NO₂⁻).[3] This initial reduction is a pivotal, rate-limiting step. In aerobic environments, any formed radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, effectively recycling the drug and preventing the accumulation of toxic intermediates. This futile cycling spares aerobic host cells and confines the drug's cytotoxic effects to anaerobic pathogens.
Generation of Cytotoxic Intermediates and DNA Damage
The generated nitro radical anion is a short-lived but highly cytotoxic species. It, along with other downstream reduction products like nitroso and hydroxylamine derivatives, can directly interact with and damage critical cellular macromolecules.[4] The primary target of these reactive intermediates is the pathogen's DNA.
The interaction leads to a cascade of destructive events, including:
-
DNA Strand Breakage: The radicals induce single- and double-strand breaks in the DNA backbone.[5][6]
-
Helix Destabilization: The damage compromises the helical structure of the DNA molecule.
-
Inhibition of Nucleic Acid Synthesis: The structural damage prevents the DNA from serving as a template for replication and transcription, ultimately halting protein synthesis and leading to microbial cell death.[7]
While DNA is the principal target, the reactive intermediates can also damage other vital molecules, including proteins and lipids, further contributing to cellular demise.[8]
Signaling and Experimental Workflows
The following diagrams illustrate the key molecular pathway for this compound activation and a standard experimental workflow used to measure its primary effect on DNA.
Quantitative Antimicrobial Activity
While specific MIC (Minimum Inhibitory Concentration) and IC₅₀ (Half-maximal Inhibitory Concentration) data for this compound are not widely published, comparative data for metronidazole and tinidazole provide a strong benchmark for its expected potency against key pathogens. Tinidazole generally exhibits slightly greater in vitro activity than metronidazole against many organisms.[9][10][11]
| Drug | Organism | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Metronidazole | Bacteroides fragilis | Not specified | 0.43 | [10] |
| Tinidazole | Bacteroides fragilis | Not specified | 0.20 | [10] |
| Metronidazole | Gram-negative anaerobic bacilli | Not specified | 0.34 | [9] |
| Tinidazole | Gram-negative anaerobic bacilli | Not specified | 0.28 | [9] |
| Metronidazole | Anaerobic Bacteria (114 strains) | Most inhibited by 3.1 | Not specified | [12][13] |
| Tinidazole | Anaerobic Bacteria (114 strains) | Most inhibited by 3.1 | Not specified | [12][13] |
Note: The table presents a summary of comparative data. Values can vary based on the specific strain and testing methodology.
For protozoa, minimal lethal concentrations (MLCs) are often used. Against metronidazole-resistant Trichomonas vaginalis, tinidazole consistently shows lower MLCs, indicating superior activity.[14] The MLC associated with clinical treatment failure for tinidazole has been identified as ≥6.3 µg/ml.[15]
Experimental Protocols
The following protocols outline standard methodologies for assessing the antimicrobial activity and mechanism of action of nitroimidazole compounds like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria
This protocol is based on the CLSI reference agar dilution method for anaerobic susceptibility testing.[1][16]
1. Media Preparation:
-
Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and Vitamin K₁ (1 µg/mL).
-
Autoclave and cool the medium to 50°C in a water bath.
2. Antibiotic Plate Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a series of twofold dilutions of the stock solution.
-
Add a defined volume of each antibiotic dilution to molten agar to achieve the desired final concentrations (e.g., 0.125 to 256 µg/mL). Also prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify. Dry the plates to prevent excess moisture.
3. Inoculum Preparation:
-
Culture the anaerobic test organism on a suitable agar plate for 24-48 hours in an anaerobic chamber.
-
Suspend several colonies in a suitable broth (e.g., Thioglycollate) to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
4. Inoculation:
-
Using a Steers-Foltz replicator or a multipoint inoculator, spot-inoculate a defined volume (1-2 µL) of the standardized bacterial suspension onto the surface of each antibiotic-containing plate and the control plate.
5. Incubation:
-
Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C for 42-48 hours.
6. Interpretation:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
Protocol 2: Assessment of DNA Damage via Single-Cell Gel Electrophoresis (Comet Assay)
This protocol outlines the alkaline comet assay to detect DNA strand breaks in individual cells.[5][6][17]
1. Cell Preparation and Treatment:
-
Culture the target cells (e.g., protozoan trophozoites or a bacterial strain) to the mid-logarithmic growth phase.
-
Incubate a known density of cells with various concentrations of this compound for a defined period (e.g., 2 hours at 37°C). Include a negative (vehicle) and positive (e.g., H₂O₂) control.
2. Slide Preparation and Cell Embedding:
-
Coat microscope slides with a layer of 1% normal melting point (NMP) agarose and allow to dry.
-
Harvest the treated cells by centrifugation and resuspend in ice-cold PBS.
-
Mix approximately 1 x 10⁴ cells with 0.7% low melting point (LMP) agarose at 37°C.
-
Quickly pipette the cell-agarose suspension onto the pre-coated slide, cover with a coverslip, and solidify on ice for 10 minutes.
3. Cell Lysis:
-
Gently remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA as a nucleoid.
4. DNA Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind in the alkaline solution for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C.
5. Neutralization and Staining:
-
Gently lift the slides from the tank and neutralize them by washing three times (5 minutes each) with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green or ethidium bromide) and incubate for 5-10 minutes.
6. Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail, tail length, and tail moment.
Protocol 3: In Vitro Nitroreductase Activity Assay
This protocol provides a framework for measuring the ability of a cell-free extract or purified enzyme to reduce a nitroimidazole.[18]
1. Enzyme Preparation:
-
Prepare a cell-free extract from the target anaerobic organism by sonication or mechanical lysis, followed by centrifugation to pellet cell debris.
-
Alternatively, use a purified nitroreductase enzyme (e.g., E. coli NfsB).
2. Reaction Mixture Setup:
-
In a 96-well plate or spectrophotometer cuvette, prepare a reaction mixture containing:
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.0).
- Cofactor: NADH or NADPH (e.g., 200 µM final concentration).
- Enzyme: A defined amount of cell-free extract or purified nitroreductase.
- Substrate: this compound (e.g., 100 µM final concentration).
-
Include controls lacking the enzyme, the substrate, or the cofactor.
3. Reaction and Measurement:
-
Initiate the reaction by adding the final component (typically the enzyme or substrate).
-
Monitor the reaction kinetically at 37°C by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH.
-
The rate of cofactor consumption is directly proportional to the nitroreductase activity.
4. Data Analysis:
-
Calculate the specific activity of the enzyme (e.g., in nmol of NADH oxidized/min/mg of protein) using the Beer-Lambert law (extinction coefficient for NADH is 6.22 mM⁻¹cm⁻¹).
-
Compare the activity with this compound to that of other known nitroimidazole substrates.
References
- 1. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Comet Assay (Single-Cell Gel Test) | Springer Nature Experiments [experiments.springernature.com]
- 3. The Role of Nitroreductases in Resistance to Nitroimidazoles [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ["In vitro" susceptibility of some aerobic and anaerobic bacteria to three 5-nitro-imidazole derivatives: metronidazole, ornidazole and tinidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Study of obligate anaerobic bacterial sensitivity to tinidazole and metronidazole (determination of minimal inhibiting concentration--MIC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ternidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of ternidazole, a 5-nitroimidazole derivative with antiprotozoal and antibacterial activities. This document details a primary synthetic route, including a step-by-step experimental protocol. Furthermore, it outlines the analytical methodologies for the structural confirmation of this compound, incorporating data from mass spectrometry, Fourier-transform infrared (FTIR) spectroscopy, and X-ray crystallography. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of nitroimidazole-based pharmaceuticals.
Introduction
This compound, with the chemical name 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is a member of the 5-nitroimidazole class of compounds, known for their efficacy against anaerobic bacteria and protozoa.[1][2] The biological activity of these compounds is attributed to the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic intermediates that damage DNA and other macromolecules. A thorough understanding of the synthesis and structural characteristics of this compound is paramount for quality control, new drug design, and regulatory compliance.
Synthesis of this compound
The most common and direct synthesis of this compound involves the N-alkylation of 2-methyl-5-nitroimidazole with a suitable three-carbon electrophile, typically 3-chloro-1-propanol. This reaction selectively introduces the 3-hydroxypropyl side chain at the N-1 position of the imidazole ring.[3]
Synthesis Pathway
The synthesis of this compound is a one-step N-alkylation reaction.
Experimental Protocol
This protocol is based on established methods for the N-alkylation of nitroimidazoles.[3]
Materials:
-
2-Methyl-5-nitroimidazole
-
3-Chloro-1-propanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
To a solution of 2-methyl-5-nitroimidazole (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding imidazolide salt.
-
Add 3-chloro-1-propanol (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.[4]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₁N₃O₃ | [1] |
| Molecular Weight | 185.18 g/mol | [1] |
| Typical Yield | High conversion reported for similar reactions | [3] |
Structural Elucidation of this compound
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques and X-ray crystallography.
Experimental Workflow for Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. Under electrospray ionization (ESI) in positive mode, this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺.
Expected Fragmentation: The fragmentation pattern of nitroimidazoles can be complex. Common fragmentation pathways involve cleavage of the side chain. For this compound, fragmentation may include the loss of the hydroxyl group and parts of the propyl chain.
| Ion | m/z (calculated) | Description | Reference |
| [M+H]⁺ | 186.0873 | Protonated molecule | [1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum of the closely related compound, tinidazole, provides a reference for the expected absorption bands.[5]
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |
| ~3400-3200 | O-H stretching | Hydroxyl group | [5] |
| ~3100 | C-H stretching | Imidazole ring | [5] |
| ~2950-2850 | C-H stretching | Alkyl chain | [5] |
| ~1530 | N-O asymmetric stretching | Nitro group | [5] |
| ~1370 | N-O symmetric stretching | Nitro group | [5] |
| ~1500 | C=N stretching | Imidazole ring | [5] |
| ~1050 | C-O stretching | Primary alcohol | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Imidazole proton (H-4): ~8.0 ppm (singlet)
-
-CH₂- (adjacent to imidazole N-1): ~4.2 ppm (triplet)
-
-CH₂- (middle of the propyl chain): ~2.0 ppm (multiplet)
-
-CH₂- (adjacent to -OH): ~3.5 ppm (quartet)
-
-OH: ~4.5 ppm (triplet, may be broad and exchangeable)
-
-CH₃ (on imidazole C-2): ~2.4 ppm (singlet)
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
C-2 (imidazole): ~150 ppm
-
C-4 (imidazole): ~122 ppm
-
C-5 (imidazole): ~138 ppm
-
-CH₂- (adjacent to imidazole N-1): ~45 ppm
-
-CH₂- (middle of the propyl chain): ~30 ppm
-
-CH₂- (adjacent to -OH): ~58 ppm
-
-CH₃ (on imidazole C-2): ~14 ppm
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of this compound in the solid state. The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 794650.[1] This data confirms the connectivity of the atoms and provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Conclusion
This technical guide has detailed a viable synthetic route for this compound via N-alkylation of 2-methyl-5-nitroimidazole. Furthermore, it has outlined the key analytical techniques for its comprehensive structural elucidation. The provided experimental protocols and tabulated data serve as a practical resource for chemists and researchers in the pharmaceutical sciences. The availability of crystallographic data provides an unambiguous confirmation of the molecular structure of this compound.
References
- 1. This compound | C7H11N3O3 | CID 68944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. CN113372281A - Synthetic method of metronidazole - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Antiprotozoal Activity Spectrum of Nitroimidazoles: A Technical Guide Focused on Tinidazole
Introduction
Tinidazole is a synthetic 5-nitroimidazole derivative with a broad spectrum of activity against anaerobic protozoa and bacteria.[2][3][4] It is a second-generation nitroimidazole, structurally related to metronidazole, and is utilized in the treatment of several protozoal infections, including trichomoniasis, giardiasis, and amebiasis.[2][3][5] This guide provides an in-depth overview of its antiprotozoal activity, mechanism of action, in vitro susceptibility, and the experimental protocols used for its evaluation.
Mechanism of Action
The antiprotozoal activity of Tinidazole, like other 5-nitroimidazoles, is dependent on the anaerobic metabolic pathways present in susceptible organisms.[4][6][7] The process is initiated by the entry of the prodrug into the protozoal cell.
The mechanism involves the following key steps:
-
Reductive Activation: In the low-redox-potential environment of anaerobic protozoa, the nitro group of Tinidazole is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and other redox proteins like ferredoxin or flavodoxin.[6][7][8]
-
Generation of Cytotoxic Intermediates: This reduction process generates reactive nitroso radicals and other cytotoxic intermediates.[3][4]
-
DNA Damage: These reactive intermediates can covalently bind to and disrupt the helical structure of DNA, causing strand breaks.[3][4]
-
Inhibition of Nucleic Acid Synthesis and Cell Death: The resulting DNA damage impairs essential cellular functions, including DNA replication and transcription, ultimately leading to cell death.[4]
The selective toxicity of Tinidazole towards anaerobic protozoa is attributed to the fact that mammalian cells are less efficient at reducing the nitro group, thus minimizing damage to host tissues.[4]
Figure 1: Simplified signaling pathway of Tinidazole's mechanism of action.
Antiprotozoal Spectrum and In Vitro Susceptibility
Tinidazole exhibits potent activity against a range of pathogenic protozoa. The in vitro efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism.
Trichomonas vaginalis
T. vaginalis is the causative agent of trichomoniasis. Tinidazole is highly effective against this parasite.
| In Vitro Susceptibility of T. vaginalis to Tinidazole |
| Metric |
| Mean MIC |
| MIC90 |
| Resistance Breakpoint (MIC) |
| Minimal Lethal Concentration (MLC) associated with treatment failure |
Note: MIC values can vary between studies and isolates.
Giardia lamblia (syn. G. duodenalis, G. intestinalis)
G. lamblia is the protozoan responsible for giardiasis. Clinical studies have shown that Tinidazole is significantly more effective than metronidazole in treating this infection.[3]
| In Vitro Susceptibility of G. lamblia to Nitroimidazoles |
| Metric (Metronidazole) |
| MIC (Susceptible Isolates) |
| MIC (Resistant Lines) |
Note: Specific MIC data for Tinidazole against a wide range of G. lamblia isolates is less consistently reported than for metronidazole, but its clinical superiority suggests potent in vitro activity.
Entamoeba histolytica
E. histolytica is the causative agent of amebiasis. Tinidazole is effective in treating both intestinal amebiasis and amebic liver abscess.[2][3]
| In Vitro Susceptibility of E. histolytica to Nitroimidazoles |
| Metric (Metronidazole) |
| MIC (Axenic Lines) |
Note: Tinidazole's in vitro activity against E. histolytica is considered at least comparable to that of metronidazole.[2]
Clinical Efficacy
Clinical trials have consistently demonstrated the high efficacy of Tinidazole in treating protozoal infections, often with shorter treatment courses compared to metronidazole.
| Clinical Cure Rates of Tinidazole in Protozoal Infections | | :--- | :--- | :--- | | Infection | Dosage Regimen | Cure Rate | | Trichomoniasis | 2g single dose | >90%[3][9] | | Giardiasis | 2g single dose | >90%[3] | | Amebiasis | 2 g/day for 3-5 days | >90%[3] |
In comparative trials, a single 2g dose of tinidazole was found to be significantly more effective than a single 2g dose of metronidazole for trichomonal vaginitis, with parasitological cure rates of 94% for tinidazole versus 64% for metronidazole.[9] For giardiasis, tinidazole has also shown higher efficacy than metronidazole.[3]
Experimental Protocols
The evaluation of the antiprotozoal activity of compounds like Tinidazole relies on standardized in vitro culture and susceptibility testing methods.
General Workflow for In Vitro Susceptibility Testing
Figure 2: General experimental workflow for determining the MIC of an antiprotozoal drug.
Culture of Protozoa
-
Trichomonas vaginalis : Axenic cultures are typically grown in TYI-S-33 medium.[10] The parasites are subcultured every 2-3 days.[11]
-
Giardia lamblia : Trophozoites are cultured in TYI-S-33 medium supplemented with bile.[10][11] Cultures are maintained at 37°C and subcultured every 2-3 days.[11] For long-term studies of host-parasite interactions, co-culture systems with intestinal epithelial cells (e.g., Caco-2) in transwell inserts can be used.[12]
-
Entamoeba histolytica : Axenic cultivation is performed in media such as TYI-S-33.[13][14] Trophozoites are incubated at 35.5-37°C and subcultured every 3-4 days.[11][14]
Drug Susceptibility Assay (MIC Determination)
-
Drug Preparation: A stock solution of Tinidazole is prepared and serially diluted (typically twofold) in the appropriate culture medium in a 96-well microtiter plate.[15][16]
-
Inoculum Preparation: Protozoa in the logarithmic growth phase are harvested, counted, and adjusted to a specific concentration (e.g., 1 x 105 trophozoites per well for aerobic assays of T. vaginalis).[17]
-
Inoculation and Incubation: The prepared inoculum is added to the wells of the microtiter plate containing the drug dilutions. The plate is then incubated under appropriate conditions (e.g., anaerobically or aerobically at 37°C) for a specified period (e.g., 48 hours).[15][16][17]
-
MIC Reading: After incubation, the wells are examined microscopically to determine the lowest concentration of the drug at which no motile protozoa are observed. This concentration is recorded as the MIC.[16][18]
-
Minimal Lethal Concentration (MLC) Determination: To determine the MLC, the contents of each well from the MIC plate are subcultured into fresh, drug-free medium. The MLC is the lowest drug concentration from which the protozoa fail to regrow.[18]
Conclusion
Tinidazole is a potent antiprotozoal agent with a well-defined mechanism of action and a broad spectrum of activity against clinically significant anaerobic protozoa, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. Its high clinical efficacy, often with the advantage of a single-dose regimen, makes it a valuable therapeutic option. The standardized in vitro susceptibility testing protocols are crucial for monitoring for the emergence of resistance and for the development of new antiprotozoal drugs. While specific data on Ternidazole is sparse, the extensive research on Tinidazole provides a strong framework for understanding the therapeutic potential and evaluation of 5-nitroimidazole compounds in the treatment of protozoal infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Tinidazole used for? [synapse.patsnap.com]
- 7. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Single-dose treatment of trichomonal vaginitis: a comparison of tinidazole and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Susceptibility Testing of Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Long-Term Host Cell-Giardia lamblia Interactions in an In Vitro Co-Culture System | PLOS One [journals.plos.org]
- 13. Laboratory Diagnostic Techniques for Entamoeba Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. “CLUPS”: A New Culture Medium for the Axenic Growth of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. sti.bmj.com [sti.bmj.com]
- 17. In Vitro Susceptibility of Iranian Isolates of Trichomonas vaginalis to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Ternidazole as a Potential Radiosensitizer in Cancer Research: A Technical Whitepaper
Executive Summary
Radiotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by the radioresistance of hypoxic tumor cells. Hypoxic cell radiosensitizers are compounds that selectively increase the sensitivity of these oxygen-deficient cells to radiation, thereby enhancing the therapeutic ratio of radiotherapy. The 5-nitroimidazole class of drugs has been extensively investigated for this purpose. Ternidazole, a 5-nitroimidazole derivative, holds theoretical potential as a radiosensitizer due to its structural similarity to other compounds in this class that have demonstrated efficacy. This whitepaper provides a technical guide for researchers, scientists, and drug development professionals on the core principles of investigating this compound as a potential radiosensitizer. It outlines the likely mechanism of action, details standard experimental protocols for evaluation, and presents quantitative data from closely related analogs to inform future research.
The Rationale for Nitroimidazoles in Radiosensitization
Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia. Hypoxic cells are known to be two to three times more resistant to the cell-killing effects of ionizing radiation compared to well-oxygenated cells. This is because oxygen is a potent radiosensitizer that "fixes" radiation-induced DNA damage, making it permanent and lethal to the cell. In the absence of oxygen, this damage can be more readily repaired.
Nitroimidazoles are electron-affinic compounds that can mimic the role of oxygen in hypoxic cells. By undergoing bioreductive activation under hypoxic conditions, they form reactive intermediates that can potentiate radiation-induced DNA damage, thereby increasing the radiosensitivity of hypoxic tumor cells.
Proposed Mechanism of Action for this compound
Based on the established mechanism of other 5-nitroimidazoles, this compound is hypothesized to function as a radiosensitizer through the following pathway:
-
Selective Uptake and Reduction in Hypoxic Cells: this compound, being a small molecule, is expected to diffuse into both normal and cancerous tissues. However, in the low-oxygen environment of a tumor, the nitro group of the imidazole ring undergoes a series of reduction reactions, a process that is inhibited by the presence of oxygen. This selective reduction in hypoxic cells leads to the accumulation of reactive metabolites.
-
Formation of DNA Adducts and Radical Fixation: The reduced intermediates of this compound are highly reactive and can bind to cellular macromolecules, including DNA, forming adducts. Furthermore, these reactive species can "fix" the free radical damage induced by ionizing radiation on DNA, similar to the action of oxygen. This prevents the chemical repair of the damaged DNA, leading to an increase in lethal single-strand and double-strand breaks.
-
Inhibition of DNA Repair: There is evidence to suggest that nitroimidazoles may also interfere with DNA repair processes, further enhancing the lethal effects of radiation.
The following diagram illustrates the proposed signaling pathway for this compound's radiosensitizing activity.
Proposed mechanism of this compound as a radiosensitizer.
Experimental Protocols for Evaluation
The evaluation of a potential radiosensitizer like this compound involves a series of in vitro and in vivo experiments to determine its efficacy and toxicity.
In Vitro Studies
4.1.1 Clonogenic Survival Assay: This is the gold standard for assessing cell killing by ionizing radiation.
-
Objective: To determine the sensitizer enhancement ratio (SER) of this compound.
-
Methodology:
-
Cancer cells are seeded in petri dishes or multi-well plates.
-
Cells are incubated under both normoxic (21% O₂) and hypoxic (<0.1% O₂) conditions.
-
This compound is added to the culture medium at various concentrations.
-
Cells are irradiated with a range of radiation doses.
-
After irradiation, the cells are incubated for 7-14 days to allow for colony formation.
-
Colonies are fixed, stained, and counted. A colony is typically defined as a cluster of at least 50 cells.
-
Survival curves are generated by plotting the surviving fraction of cells as a function of the radiation dose.
-
The SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell killing (e.g., 10% survival) in the absence of the drug to the dose required for the same level of killing in the presence of the drug.
-
4.1.2 DNA Damage and Repair Assays:
-
Objective: To assess the effect of this compound on radiation-induced DNA damage and its repair.
-
Methodology:
-
γ-H2AX Foci Formation: Immunofluorescence staining for phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks. An increase in the number and persistence of γ-H2AX foci in cells treated with this compound and radiation would indicate enhanced DNA damage and/or inhibited repair.
-
Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks in individual cells. Longer "comet tails" indicate more DNA damage.
-
In Vivo Studies
4.2.1 Tumor Growth Delay Assay:
-
Objective: To evaluate the effect of this compound on the growth of tumors in animal models following irradiation.
-
Methodology:
-
Human tumor cells are xenografted into immunocompromised mice.
-
Once tumors reach a palpable size, the animals are randomized into different treatment groups (e.g., control, radiation alone, this compound alone, this compound + radiation).
-
This compound is administered to the animals, typically intraperitoneally or orally, at a specified time before irradiation.
-
The tumors are locally irradiated.
-
Tumor volume is measured regularly using calipers.
-
The time taken for the tumors to reach a predetermined size (e.g., four times the initial volume) is recorded. The tumor growth delay is the difference in this time between the treated and control groups.
-
4.2.2 Tumor Control Dose 50 (TCD₅₀) Assay:
-
Objective: To determine the radiation dose required to control 50% of the tumors, and how this is affected by the radiosensitizer.
-
Methodology:
-
Similar to the tumor growth delay assay, tumor-bearing animals are divided into groups.
-
Groups are treated with or without the radiosensitizer followed by graded doses of radiation.
-
Animals are observed for a prolonged period (e.g., 90-120 days) for tumor recurrence.
-
The TCD₅₀ is calculated for each treatment condition. A reduction in the TCD₅₀ in the presence of the radiosensitizer indicates a therapeutic benefit.
-
The following diagram illustrates a typical experimental workflow for evaluating a potential radiosensitizer.
Experimental workflow for radiosensitizer evaluation.
Quantitative Data from Analogous 5-Nitroimidazoles
The following tables summarize key quantitative data from studies on tinidazole and metronidazole, which can serve as a benchmark for future studies on this compound.
Table 1: In Vitro Radiosensitization Data for Tinidazole
| Cell Line | Drug Concentration | Hypoxic SER | Reference |
| Not Specified | 1 mM | ~1.5 | [1] |
Data from a study on tinidazole, a close structural analog of this compound.[1]
Table 2: Pharmacokinetic and Dosing Information for Tinidazole in a Clinical Setting
| Parameter | Value | Reference |
| Daily Dose | 1.5 - 4.5 g | [1] |
| Dose for Effective Concentration | 4.5 g | [1] |
| Plasmatic Concentration at 4.5g | Sufficient for SER of ~1.5 | [1] |
| Endotumoral Concentration | Similar to plasmatic | [1] |
This data is from a human pharmacokinetic study of tinidazole aimed at achieving radiosensitizing concentrations.[1]
Table 3: Clinical Dosing of Metronidazole as a Radiosensitizer
| Cancer Type | Metronidazole Dose | Timing | Reference |
| Oral Cavity Cancer | 5-6 g/m² (single dose) | 2-4 hours before irradiation | [2] |
| Advanced Vulvovaginal Malignancies | Not specified | Used with unconventional radiation fractions | [3] |
Metronidazole is another 5-nitroimidazole that has been clinically investigated as a radiosensitizer.[2][3]
Conclusion and Future Directions
This compound, as a member of the 5-nitroimidazole family, presents a compelling case for investigation as a radiosensitizer in cancer therapy. Based on the well-established mechanism of action of its analogs, it is likely to selectively target hypoxic tumor cells and enhance the efficacy of radiotherapy. However, the absence of specific preclinical and clinical data for this compound underscores the critical need for dedicated research in this area.
Future research should focus on:
-
In Vitro Validation: Conducting clonogenic survival assays with a panel of cancer cell lines to determine the SER of this compound under hypoxic conditions.
-
Mechanistic Studies: Investigating the precise molecular mechanisms through DNA damage and repair assays to confirm its mode of action.
-
In Vivo Efficacy: Performing tumor growth delay and TCD₅₀ studies in relevant animal models to establish its therapeutic potential.
-
Pharmacokinetic and Toxicity Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its toxicity profile, to determine a safe and effective dosing regimen.
The successful completion of these studies will be crucial in determining whether this compound can be translated into a clinically useful radiosensitizer, ultimately improving outcomes for cancer patients undergoing radiotherapy.
References
- 1. Radiosensitization by tinidazole: pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Potentiation of the radiosensitizing effect of metronidazole using whole-body drug-induced hyperthermia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Radiosensitizers through the National Cancer Institute’s Small Business Innovation Research Program - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Ternidazole Against Parasitic Protozoa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternidazole is a 5-nitroimidazole compound with recognized efficacy against anaerobic protozoan parasites. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound and related nitroimidazoles against key parasitic protozoa, including Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. Due to a notable scarcity of publicly available in vitro cytotoxicity data specifically for this compound, this document leverages data from the closely related and extensively studied compound, tinidazole, to provide a comparative and insightful analysis. This guide details the mechanism of action, summarizes key cytotoxicity data, outlines experimental protocols, and provides visual representations of critical pathways and workflows to support further research and drug development in this area.
Mechanism of Action of Nitroimidazoles
The cytotoxic effect of 5-nitroimidazole compounds like this compound and tinidazole is contingent on the anaerobic or microaerophilic environment of the target protozoa. The drug enters the parasite's cells, where its nitro group is reduced by microbial redox proteins.[1] This reduction process generates reactive nitroso radicals that are highly cytotoxic.[1] These radical intermediates disrupt the helical structure of DNA, causing strand breakage and ultimately leading to parasite cell death by impairing its ability to replicate and transcribe genetic material.[1] The selective toxicity of these drugs is attributed to the fact that the reduction of the nitro group is more efficient in anaerobic organisms compared to aerobic human cells.[1]
Signaling Pathway for Nitroimidazole Activation and Cytotoxicity
Caption: Mechanism of action of this compound within a parasitic protozoan.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of tinidazole and metronidazole against various parasitic protozoa. This data is presented as a proxy for this compound due to the limited availability of specific data for the latter. The values are typically reported as Minimum Inhibitory Concentration (MIC), Minimum Lethal Concentration (MLC), or 50% Inhibitory Concentration (IC50).
Table 1: In Vitro Cytotoxicity against Trichomonas vaginalis
| Compound | Strain | Metric | Value (µg/mL) | Comments |
| Tinidazole | Metronidazole-resistant | MLC | ≥ 6.3 | Associated with treatment failure.[2][3] |
| Metronidazole | Metronidazole-resistant | MLC | ≥ 50 | Associated with treatment failure.[2][3] |
| Tinidazole | - | MLC (mean) | 1,014.9 µM | Under aerobic conditions.[4] |
| Metronidazole | - | MLC (mean) | 2,618 µM | Under aerobic conditions.[4] |
Table 2: In Vitro Cytotoxicity against Giardia lamblia
| Compound | Metric | Value (µg/mL) | Comments |
| Tinidazole | Immobilization | 0.2 - 12.5 | Minimal concentration to immobilize 100% of trophozoites by 24 hr.[5] |
| Metronidazole | Immobilization | 1.6 - 50 | Minimal concentration to immobilize 100% of trophozoites by 24 hr.[5] |
Table 3: In Vitro Cytotoxicity against Entamoeba histolytica
| Compound | Strain | Metric | Value (µM) | Comments |
| Tinidazole | Clinical Isolates | IC50 (mean) | 12.4 | -[6] |
| Metronidazole | Clinical Isolates | IC50 (mean) | 13.2 | -[6] |
| Tinidazole | T and B strains | MLC | 512 µg/mL | 100% lethal after 72 hours.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vitro cytotoxicity. Below are generalized protocols for common assays used to evaluate the efficacy of antiprotozoal agents.
Trophozoite Viability Assay
This assay determines the concentration of a drug that inhibits the growth or kills the protozoan trophozoites.
a. Parasite Culture:
-
Axenically cultivate trophozoites of the target protozoan (e.g., T. vaginalis, G. lamblia, E. histolytica) in an appropriate medium (e.g., TYI-S-33) supplemented with serum at 37°C.
-
Harvest trophozoites in the logarithmic growth phase for the assay.
b. Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain the desired test concentrations.
c. Assay Procedure:
-
Seed a known number of trophozoites into the wells of a 96-well microtiter plate.
-
Add the various concentrations of the drug to the wells. Include a drug-free control and a positive control (e.g., metronidazole or tinidazole).
-
Incubate the plates under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, determine the viability of the trophozoites. This can be done by:
-
Microscopic Counting: Using a hemocytometer and a viability stain like trypan blue.
-
Colorimetric Assays: Using reagents such as MTT or Alamar Blue, which measure metabolic activity.[8]
-
d. Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration compared to the control.
-
Determine the IC50 or MLC value by plotting the percentage of inhibition against the drug concentration.
DNA Damage Assay (Comet Assay)
This assay can be used to visualize and quantify DNA damage induced by the test compound.
a. Cell Treatment:
-
Expose the protozoan trophozoites to different concentrations of this compound for a defined period.
b. Cell Embedding:
-
Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
c. Lysis:
-
Immerse the slides in a lysis buffer to remove cell membranes and cytoplasm, leaving the nuclear material.
d. Electrophoresis:
-
Place the slides in an electrophoresis tank containing an alkaline buffer and apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".
e. Visualization and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A typical workflow for in vitro cytotoxicity testing of this compound.
Conclusion and Future Directions
While specific in vitro cytotoxicity data for this compound against parasitic protozoa is limited in the public domain, the information available for the closely related 5-nitroimidazole, tinidazole, provides a strong basis for understanding its potential efficacy. The shared mechanism of action within this drug class suggests that this compound likely exhibits potent cytotoxic effects against Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.
Future research should focus on generating specific IC50 and MLC values for this compound against a wide range of clinical isolates of these parasites, including drug-resistant strains. Elucidating any subtle differences in the mechanism of action or resistance profiles between this compound and other nitroimidazoles will be critical for optimizing its clinical use and for the development of next-generation antiprotozoal agents. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IN VITRO EFFECT OF TINIDAZOLE ON ENTAMOEBA HISTOLYTICA [jsczz.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide to the Physical and Chemical Stability of Ternidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical stability profile of ternidazole, a nitroimidazole antimicrobial agent. Due to the limited availability of direct stability studies on this compound, this guide synthesizes information from published data on closely related 5-nitroimidazole compounds, namely tinidazole and metronidazole, to infer the potential stability characteristics of this compound. The document outlines key physicochemical properties, anticipated degradation pathways under various stress conditions—including hydrolysis, oxidation, photolysis, and thermal stress—and details relevant analytical methodologies for stability assessment. Experimental protocols for forced degradation studies are described, providing a framework for researchers to evaluate the stability of this compound. This guide aims to be a valuable resource for scientists and professionals involved in the development, formulation, and analysis of this compound, by highlighting potential stability liabilities and offering methodologies for their investigation.
Introduction
This compound is a 5-nitroimidazole derivative with antimicrobial properties. A thorough understanding of its physical and chemical stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. Stability studies are crucial for identifying potential degradation products, determining shelf-life, and establishing appropriate storage conditions. This guide addresses the core requirements for understanding the stability profile of this compound, with a focus on its degradation pathways, kinetics, and the analytical methods used for its evaluation.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various pharmaceutical processes and formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol | |
| Molecular Formula | C₇H₁₁N₃O₃ | [1][2] |
| Molecular Weight | 185.18 g/mol | [1][2] |
| Appearance | Not explicitly stated for this compound. Related compounds are typically white to pale yellow crystalline powders. | |
| Melting Point | Approximately 130 °C | [3] |
| Solubility | Information not available. Related nitroimidazoles have varying aqueous solubility. | |
| pKa | 14.90 ± 0.10 (Predicted) | [3] |
Potential Degradation Pathways and Stability Profile
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products.[4][5][6] While specific quantitative data for this compound is scarce in publicly available literature, the stability of analogous 5-nitroimidazole compounds under various stress conditions can provide valuable insights.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals. Studies on the related compound tinidazole show that it undergoes hydrolysis, with the rate being pH-dependent.[7]
-
Acidic Conditions: In acidic media, nitroimidazoles may exhibit some degradation.
-
Neutral Conditions: At neutral pH, the degradation of tinidazole is primarily due to the solvent.[7]
-
Alkaline Conditions: In alkaline solutions, tinidazole degradation is more pronounced and is initiated by the hydroxide ion.[7] A study on tinidazole hydrolysis at 80°C showed apparent first-order kinetics across a pH range of 1.00-8.45.[7]
It is anticipated that this compound would follow a similar pH-dependent degradation profile.
Oxidative Stability
Oxidative degradation can be a significant pathway for drug degradation. Hydrogen peroxide is commonly used to simulate oxidative stress.[8] While no specific studies on the oxidative degradation of this compound were found, research on other nitroimidazoles suggests that the imidazole ring can be susceptible to oxidation.
Photostability
Exposure to light can induce photodegradation. Studies on nitroimidazole derivatives, including tinidazole, have shown that they are susceptible to photodegradation, especially in solution.[9] The degradation kinetics often follow first-order reactions. The solid-state photostability of these compounds is generally higher than their stability in solution.
Thermal Stability
Experimental Protocols for Stability Testing
This section outlines general experimental protocols for conducting forced degradation studies on this compound, based on established guidelines and studies on related compounds.
General Forced Degradation Procedure
A general workflow for conducting forced degradation studies is essential for a systematic evaluation of a drug's stability.
Caption: General workflow for forced degradation studies of this compound.
Hydrolytic Degradation Protocol
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Store the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At predetermined time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Store the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
At predetermined time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of this compound in purified water.
-
Store the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
At predetermined time points, withdraw samples and dilute for analysis.
-
Oxidative Degradation Protocol
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature for a specified period, protected from light.
-
At predetermined time points, withdraw samples and dilute for analysis.
Photolytic Degradation Protocol
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At the end of the exposure period, analyze both the exposed and control samples.
Thermal Degradation Protocol
-
Solid State:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.
-
-
Solution State:
-
Prepare a solution of this compound in a suitable solvent.
-
Store the solution in a controlled temperature oven.
-
At specified time points, withdraw samples, allow them to cool, and analyze.
-
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[3][11][12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
A typical stability-indicating RP-HPLC method for a nitroimidazole compound would involve:
-
Column: A C18 column is commonly used.[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[11]
-
Detection: UV detection at a wavelength where the API and potential degradation products have significant absorbance (e.g., around 317 nm for tinidazole).[11]
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[2]
The development of such a method is a critical step in stability testing.
Caption: Workflow for developing a stability-indicating HPLC method.
Identification of Degradation Products
The structural elucidation of degradation products is a critical aspect of stability studies. This is typically achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[13] By analyzing the mass spectra of the degradation products, their molecular weights and fragmentation patterns can be determined, which aids in proposing their chemical structures.
Excipient Compatibility
Understanding the compatibility of this compound with common pharmaceutical excipients is essential for formulation development.[14][15] Incompatibility can lead to degradation of the API and compromise the quality of the final product. Compatibility studies typically involve analyzing binary mixtures of the drug and each excipient under accelerated stability conditions.
Conclusion and Future Directions
This technical guide has provided an overview of the anticipated physical and chemical stability profile of this compound, based on data from related 5-nitroimidazole compounds. While this information serves as a valuable starting point, it is imperative that comprehensive stability studies are conducted specifically on this compound to definitively establish its degradation pathways, kinetics, and optimal storage conditions. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for undertaking such investigations. Future research should focus on generating quantitative stability data for this compound under various stress conditions, identifying and characterizing its degradation products, and evaluating its compatibility with a wide range of pharmaceutical excipients. This will be crucial for the successful development of stable and effective this compound-based pharmaceutical products.
References
- 1. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. View of Development and validation of stability indicating HPLC method for quantification of tinidazole [eurjchem.com]
- 13. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ejpmr.com [ejpmr.com]
- 15. fisherpub.sjf.edu [fisherpub.sjf.edu]
Understanding the Structure-Activity Relationship of Ternidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ternidazole, a 5-nitroimidazole antimicrobial agent. While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in publicly accessible literature, this document synthesizes the well-established principles of 5-nitroimidazole SAR, drawing parallels from closely related compounds like metronidazole and tinidazole. This guide covers the core chemical features essential for biological activity, the mechanism of action, and detailed experimental protocols for the evaluation of new analogs.
Core Structure and Mechanism of Action
This compound, with the chemical structure 1-(3-hydroxypropyl)-2-methyl-5-nitroimidazole, belongs to the 5-nitroimidazole class of compounds. The biological activity of this class is intrinsically linked to the presence of the nitro group at the C5 position of the imidazole ring.
The mechanism of action is initiated by the reductive activation of the nitro group. This process is characteristic of anaerobic or microaerophilic environments found in susceptible protozoa and bacteria. The reduction is catalyzed by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in these microorganisms. This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic radicals. These reactive species are responsible for the drug's therapeutic effect by inducing damage to microbial DNA and other crucial macromolecules, ultimately leading to cell death.[1][2]
Signaling Pathway: Reductive Activation of 5-Nitroimidazoles
Caption: Reductive activation pathway of this compound in anaerobic microorganisms.
Structure-Activity Relationship (SAR) of 5-Nitroimidazoles
The biological activity of 5-nitroimidazoles is highly dependent on their chemical structure. The following points summarize the key SAR principles for this class of compounds, which are applicable to this compound.
-
The Nitro Group at C5: The 5-nitro group is an absolute requirement for the antimicrobial activity of these compounds.[3] Its reduction potential is critical for the generation of cytotoxic intermediates. Shifting the nitro group to other positions on the imidazole ring generally leads to a significant loss of activity.
-
Substituents at the N1 Position: The substituent at the N1 position of the imidazole ring significantly influences the pharmacokinetic properties of the drug, such as absorption, distribution, metabolism, and excretion (ADME), without directly participating in the reduction of the nitro group. In this compound, the 1-(3-hydroxypropyl) group contributes to its solubility and distribution profile. Modifications to this side chain can alter the drug's half-life and tissue penetration. For instance, the ethylsulfonyl ethyl group in tinidazole results in a longer half-life compared to the hydroxyethyl group in metronidazole.[4][5]
-
Substituents at the C2 Position: The substituent at the C2 position can modulate the activity and spectrum of the drug. In this compound, this is a methyl group. Studies on other 5-nitroimidazoles have shown that modifications at this position can influence the compound's potency and potential for overcoming drug resistance. For example, the introduction of bulkier or more electron-withdrawing groups can alter the electronic properties of the imidazole ring and, consequently, its reduction potential.
-
Other Positions (C4): The C4 position is generally unsubstituted in most active 5-nitroimidazoles. Substitution at this position can sterically hinder the interaction of the nitro group with the activating enzymes.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound analogs, this section presents pharmacokinetic data for Tinidazole, a structurally similar and well-studied 5-nitroimidazole. These data can serve as a valuable reference for understanding the potential pharmacokinetic profile of this compound and its derivatives.
| Parameter | Value | Species | Reference |
| Pharmacokinetics of Tinidazole | |||
| Elimination Half-life | 12.3 hours | Human (Male & Female) | [4] |
| Oral Plasma Clearance | 36.1 ml/kg/hour (Male) | Human | [4] |
| 35.4 ml/kg/hour (Female) | Human | [4] | |
| Apparent Volume of Distribution | 0.65 L/kg (Male) | Human | [4] |
| 0.63 L/kg (Female) | Human | [4] | |
| Total Clearance | 51 ml/min | Human | [6] |
| Renal Clearance | 10 ml/min | Human | [6] |
| Volume of Distribution | 50 L | Human | [6] |
| Elimination Half-life | 11.6 hours | Human | [6] |
| Elimination Half-life | 17.1 +/- 2.3 hours | Human (Normal) | [7] |
| 16.9 +/- 4.9 hours | Human (Renal Failure) | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments essential for conducting a structure-activity relationship study of this compound analogs.
Synthesis of this compound Analogs
The synthesis of novel this compound analogs would typically involve modifications at the N1 and C2 positions of the 2-methyl-5-nitroimidazole core. A general synthetic scheme is outlined below.
General Scheme for Synthesis of N1-substituted this compound Analogs:
-
Starting Material: 2-methyl-5-nitroimidazole.
-
Alkylation at N1: React 2-methyl-5-nitroimidazole with a suitable alkylating agent (e.g., a haloalkane or a tosylate) in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., dimethylformamide or acetonitrile).
-
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure of the synthesized analog is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against target microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.[8]
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours) in an anaerobic or microaerophilic environment.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the synthesized compounds against mammalian cell lines.
-
Cell Seeding: Mammalian cells are seeded in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Experimental Workflow
Caption: A generalized workflow for the structure-activity relationship study of this compound analogs.
Metabolic Pathways
The metabolism of this compound has not been as extensively studied as that of other 5-nitroimidazoles like metronidazole and tinidazole. However, based on the known metabolic pathways of these related compounds, a probable metabolic fate for this compound can be proposed.
The primary routes of metabolism for 5-nitroimidazoles involve modifications of the side chains and, to a lesser extent, the imidazole ring. For this compound, the 3-hydroxypropyl side chain at the N1 position is a likely site for metabolic transformation.
Probable Metabolic Transformations:
-
Oxidation: The primary alcohol group on the 3-hydroxypropyl side chain can be oxidized to an aldehyde and further to a carboxylic acid.
-
Conjugation: The hydroxyl group can also undergo conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that are more readily excreted.
-
Hydroxylation of the Methyl Group: The methyl group at the C2 position can be hydroxylated, a common metabolic pathway for 2-methyl-5-nitroimidazoles.[6]
-
Reduction of the Nitro Group: While the reduction of the nitro group is the basis of its antimicrobial activity in target organisms, it can also occur to some extent in mammalian tissues, particularly in the liver under low oxygen conditions. This can lead to the formation of various reduction products and their conjugates.
Metabolic Fate of this compound
Caption: A diagram illustrating the probable metabolic pathways of this compound.
Conclusion
The structure-activity relationship of this compound is governed by the fundamental principles established for the 5-nitroimidazole class of antimicrobial agents. The presence and position of the nitro group are paramount for activity, while modifications to the side chains at the N1 and C2 positions offer opportunities to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Although specific quantitative SAR data for a diverse set of this compound analogs is limited, the information and experimental protocols provided in this guide offer a robust framework for the design, synthesis, and evaluation of novel derivatives with potentially enhanced therapeutic efficacy and safety profiles. Further research focused on the systematic synthesis and biological testing of this compound analogs is warranted to build a more comprehensive and quantitative understanding of its SAR.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of tinidazole in male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspects of the pharmacology and pharmacokinetics of nitroimidazoles with special reference to tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of 14C-tinidazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tinidazole pharmacokinetics in severe renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Ternidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of Ternidazole. While specific validated methods for this compound are not widely published, this protocol is adapted from robust, validated methods for Tinidazole, a structurally similar 5-nitroimidazole compound.[1][2][3][4] The proposed reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with an isocratic mobile phase of acetonitrile and a phosphate buffer, offering a simple, precise, and reliable approach for the determination of this compound in bulk drug and pharmaceutical formulations. The method is designed to be validated according to the International Conference on Harmonisation (ICH) guidelines for parameters including linearity, accuracy, precision, specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).[2]
Introduction
This compound is a 5-nitroimidazole derivative, belonging to a class of drugs known for their antiprotozoal and antibacterial activities.[5][6] Its chemical structure is 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol.[5][7] Accurate and reliable analytical methods are crucial for the quality control of this compound in active pharmaceutical ingredients (APIs) and finished pharmaceutical products. HPLC with UV detection is a widely used technique in pharmaceutical analysis due to its high specificity, sensitivity, and accuracy. This document provides a comprehensive protocol for developing and validating an HPLC-UV method for this compound quantification.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃O₃ | [5][6] |
| Molecular Weight | 185.18 g/mol | [5][6] |
| IUPAC Name | 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | [5][7] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
This method is based on conditions reported for the related compound, Tinidazole.[2][4]
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.05M Phosphate Buffer (pH 2.8) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 285 nm (A UV scan of this compound is recommended to confirm λmax) |
| Column Temperature | Ambient (e.g., 30°C) |
| Run Time | 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (0.05M, pH 2.8): Dissolve approximately 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 70:30 (v/v) ratio. Degas the mixture by sonication for 15 minutes before use.[2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the expected linear range (e.g., 10-70 µg/mL).
Sample Preparation (from tablets)
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 40 µg/mL).
Method Validation Protocol
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., excipients, impurities). This is evaluated by analyzing a blank (diluent) and a placebo solution to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: The linearity should be evaluated by analyzing a series of at least five concentrations of the reference standard over the desired range (e.g., 10-70 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.[2]
-
Accuracy: Accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated. The acceptance criterion is typically between 98-102%.[1]
-
Precision:
-
Repeatability (Intra-day Precision): Determined by analyzing six replicate injections of the same sample solution on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) is calculated for the results. The acceptance criterion is typically a %RSD of not more than 2%.[1]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[2]
-
-
Robustness: The reliability of the method during normal use is evaluated by deliberately varying key parameters such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm) and observing the effect on the results.[2]
Diagrams and Data
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Method Validation Relationships
Caption: Key parameters for HPLC method validation.
Summary of Expected Validation Data
The following table summarizes the typical acceptance criteria and expected results for the validation of this method, based on data from similar compounds.[1][2][4][8]
| Validation Parameter | Expected Result / Acceptance Criteria |
| Linearity Range | 10 - 70 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.09 µg/mL |
| Limit of Quantification (LOQ) | ~0.27 µg/mL |
| Specificity | No interference at the retention time of this compound |
| Robustness | %RSD < 2% for varied conditions |
Conclusion
The proposed RP-HPLC-UV method provides a straightforward and reliable framework for the quantification of this compound. By adapting established chromatographic conditions for the closely related compound Tinidazole, this protocol offers an excellent starting point for method development and validation. The method is designed to be robust, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. Adherence to the validation steps outlined will ensure the method's suitability for its intended purpose, in compliance with regulatory standards.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijarmps.org [ijarmps.org]
- 3. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | C7H11N3O3 | CID 68944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography for 5-Nitroimidazole Drug Analysis: Application to Ternidazole
Note to the Reader: Extensive literature searches for validated High-Performance Liquid Chromatography (HPLC) methods specifically for the analysis of Ternidazole did not yield specific, detailed protocols. However, a wealth of information is available for the closely related 5-nitroimidazole compound, Tinidazole . The methodologies presented in this document are based on published and validated HPLC methods for Tinidazole. These protocols can serve as a strong foundation for the development and validation of an analytical method for this compound, though re-validation and optimization would be essential.
Application Notes
High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used in the pharmaceutical industry for the quantitative analysis of drug substances and products. This document outlines a reverse-phase HPLC (RP-HPLC) method applicable for the determination of 5-nitroimidazole drugs, with a specific focus on adapting existing methods for Tinidazole to the analysis of this compound in bulk drug and pharmaceutical dosage forms.
The principle of this method is the separation of the analyte from other components in a sample mixture based on its differential partitioning between a non-polar stationary phase (typically a C8 or C18 column) and a polar mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance.
Method validation is performed in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocols
The following protocols are composites of several validated methods for Tinidazole and can be adapted for this compound analysis.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
Table 1: Recommended Chromatographic Conditions for this compound Analysis (Based on Tinidazole Methods)
| Parameter | Recommended Condition 1 | Recommended Condition 2 | Recommended Condition 3 |
| Stationary Phase (Column) | Zorbax SB C8 (150 mm x 4.6 mm, 3.5 µm)[1] | Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm)[2] | C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Isopropyl Alcohol:Water (20:80 v/v)[1] | Acetonitrile:0.05M Phosphate Buffer pH 2.8 (70:30 v/v)[2] | Methanol:Phosphate Buffer pH 6.8 (50:50 v/v)[3] |
| Flow Rate | 1.0 mL/min[1][4] | 1.0 mL/min[2] | 0.5 mL/min[3] |
| Detection Wavelength | 310 nm[1][4] | 285 nm[2] | 317 nm[3] |
| Injection Volume | 10 µL[1] | Not Specified | 20 µL[3] |
| Column Temperature | 30°C[1] | Ambient | Not Specified |
| Run Time | 10 min[1][4] | Not Specified | 10 min[3] |
Preparation of Solutions
a. Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the specified volumes of the organic and aqueous phases. The solution should be filtered through a 0.45 µm membrane filter and degassed by sonication prior to use.[1]
b. Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable diluent (e.g., methanol or the mobile phase) and make up to volume. This will yield a stock solution of 100 µg/mL.
c. Preparation of Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to cover the desired concentration range (e.g., 5-70 µg/mL).
d. Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further dilute the filtered solution with the diluent to achieve a final concentration within the linear range of the method.
Method Validation Data (Based on Tinidazole)
The following tables summarize the validation parameters from published Tinidazole methods, which can be used as a benchmark for the validation of a this compound method.
Table 2: Linearity and Range
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 22.5 - 135.0 | 0.9998 | [1][4] |
| 30 - 70 | 0.999 | [2] |
| 3.2 - 40.0 | 0.9999 | [5] |
| 5 - 30 | 0.9996 | [1] |
Table 3: Accuracy (Recovery)
| Concentration Spiked | Recovery (%) | Reference |
| 50%, 100%, 150% | 99.10 - 102.45 | [5] |
| Not Specified | 98 - 102 | [2] |
Table 4: Precision (%RSD)
| Precision Type | %RSD | Reference |
| Intra-day | < 2 | [5] |
| Inter-day | < 2 | [5] |
| Repeatability | 0.20 | [2] |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 0.09 | 0.27 | [2] |
| 2.5070 | 7.5912 | [1] |
Visualizations
The following diagram illustrates a typical workflow for the HPLC analysis of this compound in a pharmaceutical formulation.
Caption: Workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for the Quantification of Ternidazole in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternidazole is a nitroimidazole antimicrobial agent effective against anaerobic bacteria and protozoa. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. While specific validated methods for this compound are not widely published, the protocols outlined here are based on well-established methods for structurally similar nitroimidazoles, such as tinidazole and metronidazole, and can be adapted and validated for this compound analysis.
Analytical Method: UPLC-MS/MS
UPLC-MS/MS is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and speed. The following protocol is a general guideline that should be validated specifically for this compound before implementation.
Experimental Protocol: UPLC-MS/MS Quantification of this compound in Human Plasma
This protocol describes a method for the determination of this compound in human plasma using UPLC-MS/MS with a simple protein precipitation sample preparation.
1. Materials and Reagents
-
This compound reference standard
-
Tinidazole (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (drug-free)
-
Ultrapure water
2. Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or equivalent)
-
Analytical column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., Tinidazole at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-4.0 min: 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound and its specific transitions would need to be determined experimentally. As a starting point, based on its structure, one could predict precursor and product ions.
-
Tinidazole (IS): Precursor ion (m/z) 248.1 → Product ion (m/z) 121.1 (example)
-
Data Presentation: Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of a nitroimidazole (tinidazole, as a proxy for this compound) in human plasma using an LC-MS/MS method. These values should be established during the in-house validation of the this compound assay.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Tinidazole | Human Plasma | 2 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Tinidazole | Human Plasma | 5 | < 10 | < 10 | 95 - 105 |
| 50 | < 8 | < 8 | 97 - 103 | ||
| 500 | < 5 | < 5 | 98 - 102 |
Table 3: Recovery
| Analyte | Matrix | Concentration Level | Mean Recovery (%) |
| Tinidazole | Human Plasma | Low | > 85 |
| Medium | > 85 | ||
| High | > 85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway: General Mechanism of Action for Nitroimidazoles
The specific signaling and metabolic pathways for this compound are not well-documented. However, the general mechanism of action for 5-nitroimidazoles involves reductive activation within anaerobic organisms. The following diagram illustrates this generalized pathway.
Caption: Generalized mechanism of action for nitroimidazoles.
Conclusion
The protocols and data presented provide a comprehensive guide for the quantification of this compound in biological matrices. While the specific parameters for this compound require in-house validation, the methodologies established for similar nitroimidazole compounds offer a robust starting point for developing a sensitive and reliable analytical method. The provided workflows and diagrams serve to clarify the experimental and biological processes involved in the analysis and action of this compound.
Application Notes and Protocols for In Vitro Susceptibility Testing of Ternidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternidazole is a 5-nitroimidazole antimicrobial agent, structurally related to metronidazole and tinidazole. These compounds are known for their potent activity against anaerobic bacteria and certain protozoa. The selective toxicity of nitroimidazoles is attributed to the reduction of their nitro group under the low redox potential conditions found in anaerobic organisms. This reduction process generates reactive nitro radicals that induce damage to microbial DNA and other macromolecules, ultimately leading to cell death.[1][2][3][]
These application notes provide a comprehensive overview of the standardized protocols for determining the in vitro susceptibility of anaerobic bacteria and protozoa to this compound. Given the limited publicly available in vitro susceptibility data specifically for this compound, the provided quantitative data is primarily based on its close structural analog, tinidazole. Researchers are strongly encouraged to perform their own validation studies to establish this compound-specific minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum lethal concentration (MLC) values, as well as quality control (QC) ranges.
Mechanism of Action of 5-Nitroimidazoles
The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on its activation within the target anaerobic microorganism. The process can be summarized in the following steps:
-
Cellular Uptake: The small, uncharged this compound molecule passively diffuses across the cell membrane of the anaerobic bacterium or protozoan.
-
Reductive Activation: Inside the anaerobic cell, which maintains a low intracellular redox potential, the nitro group of this compound is reduced. This crucial step is catalyzed by electron transport proteins with low redox potentials, such as ferredoxin or flavodoxin.[1][3] The electrons for this reduction are typically supplied by the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system, a key component of anaerobic energy metabolism.[5][6][7][8] Thioredoxin reductase has also been implicated in the reduction of nitroimidazoles in some protozoa.[9][10][11]
-
Generation of Cytotoxic Radicals: The reduction of the nitro group results in the formation of short-lived, highly reactive nitro radical anions and other cytotoxic intermediates.[1][3]
-
Macromolecular Damage: These reactive intermediates interact with and cause damage to cellular macromolecules, most notably DNA. This leads to DNA strand breakage and destabilization of the DNA helix, inhibiting nucleic acid synthesis.[2][]
-
Cell Death: The extensive and irreparable damage to DNA and other essential cellular components ultimately results in the death of the microorganism.
The selective toxicity of this compound against anaerobes is due to the fact that the reductive activation of the nitro group occurs efficiently only in the low-redox-potential environment of these organisms. In aerobic cells, the nitro group is not readily reduced, and any formed nitro radicals are rapidly re-oxidized by oxygen, rendering the drug inactive.[3]
Caption: Mechanism of action of this compound in anaerobic microorganisms.
Data Presentation: In Vitro Susceptibility of Tinidazole
As a close structural analog of this compound, the in vitro susceptibility data for tinidazole provides a valuable reference for anticipating the potential spectrum and potency of this compound. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Lethal Concentration (MLC) of tinidazole against various anaerobic bacteria and protozoa.
Note: These values should be used as a guide only. It is imperative that researchers establish specific MIC, MBC, and MLC values for this compound through rigorous in vitro testing.
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Bacteroides fragilis | 42 | 0.25 - 4 | - | - | [12] |
| Bacteroides spp. | 115 | - | 1 | 2 | [7] |
| Prevotella spp. | - | - | - | - | - |
| Fusobacterium spp. | - | ≤3.13 | - | - | [13] |
| Clostridium spp. | 4 | - | - | - | [12] |
| Peptostreptococcus spp. | 6 | - | - | - | [12] |
| Gardnerella vaginalis | 510 | - | - | 4.09 | [13] |
Table 1: In Vitro Activity of Tinidazole against Anaerobic Bacteria
| Organism | No. of Isolates | MIC/MLC Range (µg/mL) | Notes | Reference(s) |
| Trichomonas vaginalis | 178 | MLC ≥ 6.3 | MLC associated with treatment failure. | [][14][15] |
| Entamoeba histolytica | - | - | - | - |
| Giardia lamblia | - | - | - | - |
Table 2: In Vitro Activity of Tinidazole against Protozoa
Experimental Protocols
The following are detailed, standardized protocols for determining the in vitro susceptibility of anaerobic bacteria and protozoa to this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution for Anaerobic Bacteria
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.
-
Further dilutions are made in supplemented Brucella broth or other appropriate anaerobic broth.
2. Inoculum Preparation:
-
From a 24-48 hour pure culture on an appropriate agar plate, suspend several colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate with supplemented anaerobic broth to achieve a final concentration range (e.g., 0.06 - 128 µg/mL).
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
4. Incubation:
-
Incubate the microtiter plates in an anaerobic chamber or jar at 35-37°C for 42-48 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Agar Dilution for Anaerobic Bacteria
This is the reference method for anaerobic susceptibility testing and is suitable for testing multiple isolates.
1. Preparation of this compound-Containing Agar Plates:
-
Prepare a series of agar plates (e.g., supplemented Brucella agar) containing two-fold serial dilutions of this compound to achieve a desired final concentration range.
-
Include a control plate with no antimicrobial agent.
2. Inoculum Preparation:
-
Prepare an inoculum of each bacterial isolate to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum of approximately 10⁵ CFU per spot.
3. Inoculation and Incubation:
-
Spot-inoculate the surface of the agar plates with the bacterial suspensions using a multipoint replicator.
-
Allow the spots to dry, then incubate the plates in an anaerobic chamber at 35-37°C for 42-48 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits growth, or allows for the growth of no more than one or two colonies.
Protocol 3: Broth Dilution for Trichomonas vaginalis
This method is used to determine the Minimum Lethal Concentration (MLC) of this compound against T. vaginalis.
1. Preparation of Inoculum:
-
Culture T. vaginalis isolates in Diamond's Trypticase-Yeast-Maltose (TYM) medium.
-
Prepare a suspension of trophozoites and adjust the concentration to approximately 1 x 10⁵ cells/mL.
2. Broth Dilution Procedure:
-
Prepare serial two-fold dilutions of this compound in TYM medium in a 96-well microtiter plate. A typical concentration range to test is 0.2 to 400 µg/mL.
-
Add the prepared T. vaginalis inoculum to each well, resulting in a final parasite concentration of 5 x 10⁴ cells/mL.
-
Include a growth control (no drug) and a sterility control (no parasites).
3. Incubation:
-
Incubate the plates at 37°C for 46-50 hours under aerobic or anaerobic conditions, as required by the specific protocol.
4. Determination of MLC:
-
The MLC is the lowest concentration of this compound at which no motile trophozoites are observed using an inverted microscope.
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro susceptibility testing of a novel antimicrobial agent like this compound.
Caption: A generalized workflow for determining the in vitro susceptibility of this compound.
Quality Control
For reliable and reproducible results, it is essential to perform quality control testing with established reference strains. As there are no specific QC ranges established for this compound, it is recommended to use reference strains as specified by CLSI and EUCAST for other nitroimidazoles. Laboratories should establish their own internal QC ranges for this compound during initial validation studies.
Recommended QC Strains for Anaerobic Bacteria:
-
Bacteroides fragilis ATCC 25285
-
Bacteroides thetaiotaomicron ATCC 29741
-
Clostridium difficile ATCC 700057
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers and scientists involved in the in vitro susceptibility testing of this compound. While specific quantitative data for this compound remains scarce, the established methodologies for other 5-nitroimidazoles offer a robust framework for its evaluation. Adherence to standardized protocols, rigorous quality control, and independent validation are paramount to generating accurate and reliable data on the in vitro efficacy of this antimicrobial agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sti.bmj.com [sti.bmj.com]
- 3. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 5. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - ProQuest [proquest.com]
- 10. Trichomonas vaginalis: metronidazole and other nitroimidazole drugs are reduced by the flavin enzyme thioredoxin reductase and disrupt the cellular redox system. Implications for nitroimidazole toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Antibacterial and bactericidal activity of tinidazole against anaerobic bacteria comparing with metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Ternidazole in Anaerobic Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternidazole is a 5-nitroimidazole antimicrobial agent.[1] While specific research on this compound in anaerobic microbiology is limited, its structural similarity to other 5-nitroimidazoles, such as Metronidazole and Tinidazole, allows for extrapolation of its expected mechanism of action, antimicrobial spectrum, and appropriate research methodologies.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in anaerobic microbiology research, based on the extensive knowledge of related compounds.
Mechanism of Action
This compound, like other 5-nitroimidazoles, is believed to function as a prodrug that is selectively toxic to anaerobic microorganisms. The proposed mechanism involves the following steps:
-
Cellular Uptake: The small, uncharged this compound molecule diffuses across the cell membrane of anaerobic bacteria.
-
Reductive Activation: Inside the anaerobe, low-redox-potential electron transport proteins, such as ferredoxin, donate electrons to the nitro group of this compound.[3] This reduction process is critical for the drug's activation and does not occur in aerobic cells, which lack these low-redox-potential proteins.
-
Formation of Cytotoxic Intermediates: The reduction of the nitro group generates highly reactive nitroso radicals and other cytotoxic intermediates.[4]
-
DNA Damage: These reactive intermediates interact with and damage microbial DNA, leading to strand breakage and loss of helical structure.[4]
-
Cell Death: The extensive DNA damage disrupts essential cellular processes like replication and transcription, ultimately resulting in bacterial cell death.[4]
Caption: Proposed mechanism of action for this compound in anaerobic bacteria.
Antimicrobial Spectrum
Based on the activity of closely related 5-nitroimidazoles, this compound is expected to be highly effective against a broad spectrum of obligate anaerobic bacteria. It is anticipated to have minimal to no activity against aerobic and facultative anaerobic bacteria.[5][6]
Expected Spectrum of Activity for this compound:
-
Gram-Negative Anaerobic Bacilli:
-
Gram-Positive Anaerobic Bacilli:
-
Gram-Positive Anaerobic Cocci:
-
Peptostreptococcus species[7]
-
Known Resistance:
Some anaerobic bacteria have shown resistance to 5-nitroimidazoles, and it is plausible that this compound would have a similar resistance profile. These may include:
Quantitative Data: In Vitro Susceptibility of Anaerobic Bacteria to Tinidazole
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Tinidazole against various anaerobic bacteria. This data can serve as a valuable reference for estimating the potential efficacy of this compound in initial experimental designs.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bacteroides fragilis | 42 | 0.25 - 4 | - | - | [8] |
| Bacteroides fragilis group | - | - | - | 0.5 | [11] |
| Prevotella bivia | 10 | - | - | 2.33 | [11] |
| Prevotella buccae | 25 | - | - | 2 | [9] |
| Prevotella intermedia | 10 | - | - | 4 | [9] |
| Fusobacterium nucleatum | 10 | - | - | 1 | [9] |
| Clostridium difficile | 40 | - | - | 0.31 | [11] |
| Clostridium perfringens | - | - | - | - | [12] |
| Peptostreptococcus spp. | 6 | - | - | - | [8] |
| Veillonella spp. | 8 | - | - | 8 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard for testing 5-nitroimidazole compounds against anaerobic bacteria and are directly applicable to this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This method is considered the gold standard for susceptibility testing of anaerobic bacteria.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide, DMSO)
-
Wilkins-Chalgren agar or Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood
-
Anaerobic chamber or jar system with gas generator envelopes
-
Sterile petri dishes, pipettes, and tubes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., Steers replicator)
-
Control strains (e.g., Bacteroides fragilis ATCC 25285, Clostridium difficile ATCC 700057)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare Agar Plates: a. Melt the agar medium and cool to 48-50°C in a water bath. b. Prepare a series of twofold dilutions of the this compound stock solution in sterile tubes. c. Add a defined volume of each this compound dilution to molten agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL). Also, prepare a drug-free control plate. d. Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare Inoculum: a. Grow the anaerobic bacterial isolates on appropriate media for 24-48 hours in an anaerobic environment. b. Suspend several colonies in a suitable broth (e.g., thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plates: a. Using an inoculum replicating device, transfer a standardized volume (e.g., 1-2 µL) of each bacterial suspension to the surface of the this compound-containing and control agar plates. b. Allow the inoculum spots to dry completely before inverting the plates.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation site is disregarded.
Caption: Workflow for MIC determination by agar dilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC determination to assess the bactericidal versus bacteriostatic activity of this compound.
Materials:
-
Agar plates with no antimicrobial agent
-
Sterile saline or broth
-
Sterile spreaders
-
Plates from the MIC assay showing no visible growth
Procedure:
-
Select Plates: Use the agar dilution plates from the MIC determination that show no visible growth.
-
Subculture: From each of these plates, take a sample of the inoculum spot with a sterile loop or swab.
-
Inoculate New Plates: Subculture the sample onto a fresh, drug-free agar plate.
-
Incubation: Incubate these new plates under anaerobic conditions at 35-37°C for 48-72 hours.
-
Read Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies on the subculture plate).
Protocol 3: Broth Microdilution Susceptibility Testing
This is an alternative to agar dilution and is well-suited for testing a large number of isolates.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Supplemented Brucella broth or other suitable anaerobic broth
-
Standardized bacterial inoculum
-
Anaerobic incubation system
-
Plate reader (optional)
Procedure:
-
Prepare Plates: a. Dispense the appropriate broth into all wells of a 96-well plate. b. Create a serial twofold dilution of the this compound stock solution across the wells of the plate. Leave a column for a growth control (no drug) and a sterility control (no bacteria).
-
Inoculate: Add a standardized volume of the bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate: Cover the plate and incubate in an anaerobic environment at 35-37°C for 48 hours.
-
Read Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (or a significant reduction in turbidity as measured by a plate reader).
Caption: Workflow for broth microdilution susceptibility testing.
Conclusion
While direct experimental data on this compound is not widely available, its classification as a 5-nitroimidazole provides a strong basis for its application in anaerobic microbiology research. The protocols and data presented here, extrapolated from closely related and well-studied compounds, offer a robust starting point for researchers and drug development professionals to investigate the efficacy and utility of this compound against anaerobic bacteria. It is recommended that initial studies validate these extrapolated properties for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 5. Tinidazole--microbiology, pharmacology and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metronidazole and Other Antibiotics for Anaerobic Infections | Anesthesia Key [aneskey.com]
- 7. [Antibacterial and bactericidal activity of tinidazole against anaerobic bacteria comparing with metronidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tinidazole inhibitory and cidal activity against anaerobic periodontal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Anaerobic effect of tinidazol compared with metronidazol, ornidazol, cefoxitin and lamoxactam] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation and Storage of Nitroimidazole Stock Solutions: A Guide for Researchers
Abstract
This document provides detailed protocols and application notes for the preparation and storage of stock solutions of nitroimidazole compounds, with a specific focus on Tinidazole as a representative example. Due to the limited availability of specific data for Ternidazole, the information presented herein is based on closely related 5-nitroimidazole derivatives. Researchers working with this compound should use these protocols as a starting point and validate them for their specific application. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Nitroimidazole compounds are a class of synthetic antibiotics and antiprotozoal agents widely used in research and clinical settings. Accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions of these compounds. This document outlines the best practices for preparing and storing these solutions to maintain their stability and integrity.
Solubility of Tinidazole
The choice of solvent is critical for preparing a stable and effective stock solution. The solubility of Tinidazole in various common laboratory solvents is summarized in the table below. It is important to note that Tinidazole is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) and then dilute it with the desired aqueous buffer.[1]
Table 1: Solubility of Tinidazole in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Ethanol | ~0.2 mg/mL | [1] |
| Methanol | Lower than other organic solvents | [2] |
| Acetone | Higher than alcohols and acetate esters | [2] |
| Water | ~5.38 mg/mL | [3] |
| 0.1 N HCl | Data not specified | [4] |
| pH 6.4 Phosphate Buffer | Data not specified | [4] |
| DMF:PBS (pH 7.2) (1:8) | ~0.11 mg/mL | [1] |
Note: The solubility of Tinidazole increases with temperature.[2]
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of Tinidazole in DMSO.
Materials:
-
Tinidazole powder (≥98% purity)[1]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes or micropipettes
Procedure:
-
Weighing: Accurately weigh 10 mg of Tinidazole powder and transfer it to a sterile amber vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex until the Tinidazole is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution.
-
Storage: Store the stock solution at -20°C.[1]
Protocol for Preparing a Dilute Aqueous Solution from an Organic Stock
This protocol describes the preparation of a 100 µg/mL working solution in a phosphate buffer from a 10 mg/mL DMSO stock.
Materials:
-
10 mg/mL Tinidazole in DMSO stock solution
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes
Procedure:
-
Dilution: In a sterile conical tube, add 990 µL of PBS (pH 7.2).
-
Addition of Stock: Add 10 µL of the 10 mg/mL Tinidazole in DMSO stock solution to the PBS.
-
Mixing: Gently vortex the solution to ensure it is thoroughly mixed.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]
Storage and Stability
The stability of nitroimidazole solutions is dependent on the solvent, storage temperature, and exposure to light.
Table 2: Recommended Storage Conditions and Stability of Tinidazole
| Form | Solvent/Medium | Storage Temperature | Light Protection | Reported Stability | Reference |
| Crystalline Solid | N/A | -20°C | Recommended | ≥ 4 years | [1] |
| Organic Stock (DMSO, DMF) | Organic Solvents | -20°C | Mandatory | Extended periods; prepare fresh dilutions for use. | [1] |
| Aqueous Solution | Water, Buffers | Room Temperature or Refrigerated | Mandatory | Not recommended for more than one day. | [1] |
Hydrolysis is a key degradation pathway for Tinidazole, with the rate being pH-dependent.[5] Studies have shown that Tinidazole is more stable in acidic to neutral conditions (pH 1-7) and degrades more rapidly in alkaline conditions.[5][6]
Diagrams
Caption: Workflow for this compound Stock and Working Solution Preparation.
Caption: Logical Flow of a Stability Testing Protocol for this compound.
Conclusion
The protocols and data presented in this document, primarily based on the well-studied compound Tinidazole, provide a robust framework for the preparation and storage of nitroimidazole stock solutions. Adherence to these guidelines for proper solvent selection, storage conditions, and handling will contribute to the reliability and reproducibility of research findings. It is imperative for researchers to validate these methods for this compound and other specific nitroimidazole compounds to ensure the integrity of their experimental work.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. jpsbr.org [jpsbr.org]
- 5. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two stability-indicating UV spectrophotometric methods for the analysis of hydrolyzed tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ternidazole in Radiosensitivity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Ternidazole is a nitroimidazole compound that holds potential as a radiosensitizer for cancer therapy. Like other 5-nitroimidazoles such as metronidazole and tinidazole, its mechanism of action is predicated on the selective sensitization of hypoxic tumor cells to the cytotoxic effects of ionizing radiation.[1][2] Hypoxia is a common feature of solid tumors and a significant factor in radioresistance.[1] Oxygen is a potent radiosensitizer, and in its absence, cells can be up to three times more resistant to radiation-induced damage. Nitroimidazoles can mimic the sensitizing effect of oxygen in these hypoxic environments. While clinical and preclinical data on this compound itself in radiosensitivity are limited, studies on analogous compounds like tinidazole and metronidazole provide a strong rationale for its investigation.[1][3]
Mechanism of Action
The radiosensitizing effect of nitroimidazoles is primarily exerted in hypoxic cells. Under low-oxygen conditions, the nitro group of this compound can be reduced by cellular reductases to form highly reactive nitroso radicals.[4] These radicals can then "fix" radiation-induced DNA damage by covalently binding to DNA, preventing its repair and leading to cell death.[4] This process is analogous to the way oxygen stabilizes radiation-induced free radicals on DNA, making the damage permanent.[2] In well-oxygenated normal tissues, the nitro group is rapidly re-oxidized, preventing the formation of toxic radicals and conferring selectivity to the hypoxic tumor microenvironment.
Furthermore, studies on other nitroimidazoles suggest that they can enhance radiation-induced apoptosis and the formation of DNA double-strand breaks (DSBs) in hypoxic cells.[5] The presence of these agents during irradiation under hypoxic conditions has been shown to increase the formation of 3'-phosphoglycolate end groups, a type of "oxic" DNA damage.[4]
Preclinical and Clinical Landscape
While specific preclinical or clinical trials on this compound as a radiosensitizer are not extensively documented in publicly available literature, numerous studies have evaluated other nitroimidazoles. For instance, clinical trials have been conducted with metronidazole and etanidazole, although their efficacy has sometimes been limited by toxicity.[6][7][8] A study on the related compound, tinidazole, demonstrated radiosensitizing properties in vitro at a concentration of 1 millimol, with a corresponding in vivo dose of 4.5 g achieving plasma and intratumoral concentrations sufficient to produce an enhancement factor ratio of approximately 1.5.[3] These findings provide a foundation for designing studies to evaluate the efficacy and therapeutic window of this compound.
Quantitative Data Summary
Disclaimer: The following quantitative data is derived from studies on the related nitroimidazole compound, tinidazole, due to the lack of specific published data for this compound in radiosensitivity studies. This information should be used as a reference for initiating research on this compound.
| Parameter | Value | Compound | Context | Reference |
| In Vitro Concentration | 1 millimol | Tinidazole | Concentration found to be effective for radiosensitization of hypoxic cells in cell culture studies. | [3] |
| In Vivo Dose | 4.5 g (human) | Tinidazole | Dose determined to achieve plasma and intratumoral concentrations comparable to the effective in vitro level. | [3] |
| Enhancement Factor Ratio | Approximately 1.5 | Tinidazole | The factor by which the radiation effect is enhanced in the presence of the drug under hypoxic conditions. | [3] |
Experimental Protocols
Protocol 1: In Vitro Radiosensitization using a Clonogenic Survival Assay
This protocol is designed to assess the ability of this compound to sensitize cancer cells to radiation under hypoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
Hypoxia chamber or incubator (e.g., 1% O2, 5% CO2, 37°C)
-
X-ray or gamma irradiator
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 50% methanol)
-
Colony counter or microscope
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 6-well plates at a density determined to yield 50-150 colonies per well for each radiation dose. This will require optimization for each cell line.
-
Allow cells to attach overnight in a normoxic incubator.
-
-
Drug Treatment and Hypoxia Induction:
-
Prepare a stock solution of this compound and dilute it in a complete medium to the desired final concentrations (e.g., a range from 10 µM to 1 mM).
-
Remove the medium from the plates and add the medium containing this compound or a vehicle control.
-
Place the plates in a hypoxia chamber for a predetermined time (e.g., 4-6 hours) to allow for drug uptake and equilibration to hypoxic conditions.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
A parallel set of plates should be irradiated under normoxic conditions as a control.
-
-
Colony Formation:
-
After irradiation, replace the drug-containing medium with a fresh complete medium.
-
Return the plates to a normoxic incubator and allow colonies to form for 10-14 days.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 5 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / number of cells seeded) / (plating efficiency of non-irradiated control).
-
Plot the survival curves (log SF vs. radiation dose) and determine the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF=0.1).
-
Protocol 2: Western Blot Analysis of DNA Damage Markers
This protocol is to assess the effect of this compound and radiation on the DNA damage response pathway.
Materials:
-
Cells treated as in Protocol 1 (steps 1-3)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-ATM, anti-p-Chk2, and loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
At various time points after irradiation (e.g., 1, 4, 24 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Signaling Pathway of this compound-mediated Radiosensitization
Caption: Proposed mechanism of this compound as a hypoxic radiosensitizer.
Experimental Workflow for Evaluating this compound as a Radiosensitizer
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Role of metronidazole in radiation therapy (a review of 717 cancer cases) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxic cell radiosensitizers in the treatment of malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosensitization by tinidazole: pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of nitrogen, oxygen, and nitroimidazole radiosensitizers on DNA damage induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia and etanidazole alter radiation-induced apoptosis in HL60 cells but not in MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trials with etanidazole (SR-2508) by the Radiation Therapy Oncology Group (RTOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized trial of radiotherapy versus radiotherapy plus metronidazole for the treatment metastatic cancer to brain. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxic radiosensitizers and head and neck cancer patients--how many will benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ternidazole Assay Development and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternidazole is a nitroimidazole antimicrobial agent effective against anaerobic bacteria and protozoa. Its therapeutic efficacy is dependent on achieving and maintaining adequate concentrations in biological systems. Therefore, robust and validated analytical methods for the quantification of this compound in bulk drug, pharmaceutical dosage forms, and biological matrices are crucial for quality control, pharmacokinetic studies, and clinical monitoring.
This document provides detailed application notes and protocols for the development and validation of analytical methods for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The methodologies and validation parameters are presented in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2][3]
Mechanism of Action
This compound is a prodrug that requires reductive activation of its nitro group by microbial ferredoxin-like proteins to form a reactive nitro radical. This radical is responsible for its antimicrobial activity by covalently binding to and damaging microbial DNA, leading to cell death.
Analytical Methodologies
Several analytical techniques have been reported for the determination of this compound, including HPLC, UV-Vis spectrophotometry, and LC-MS/MS.[4][5] HPLC with UV detection is the most commonly employed method due to its sensitivity, specificity, and robustness.[5]
High-Performance Liquid Chromatography (HPLC)
A simple, rapid, precise, and accurate reverse-phase HPLC (RP-HPLC) method is widely used for the determination of this compound.
Caption: General workflow for this compound analysis by HPLC.
This protocol is a representative example compiled from several validated methods.[1][2][6][7]
1. Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and UV-Visible detector.[1]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.05M Phosphate buffer (pH 2.8) in a 70:30 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or maintained at 30°C.[2]
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and make up to volume with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 30-70 µg/mL) using the mobile phase.[1]
-
Sample Preparation (Tablets):
-
Weigh and powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of powder equivalent to a specific amount of this compound (e.g., 500 mg) and transfer to a volumetric flask.[6]
-
Add a portion of the mobile phase (or methanol), sonicate for 10-15 minutes to ensure complete dissolution, and then dilute to volume.[6]
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtered solution with the mobile phase to a concentration within the linearity range.[6]
-
-
Sample Preparation (Biological Matrices - Human Serum/Plasma):
-
To an aliquot of plasma (e.g., 0.4 mL), add a protein precipitating agent like perchloric acid.[4]
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 11,500 rpm) for 10 minutes.[4]
-
Collect the clear supernatant and inject it into the HPLC system.[4] An internal standard (e.g., metronidazole or hydrochlorothiazide) is often used for bioanalytical methods.[4][8]
-
4. Method Validation: The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3]
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 3.2 - 70 µg/mL | [1][7] |
| Correlation Coefficient (r²) | > 0.999 | [1][7] |
| Accuracy (% Recovery) | 98 - 102.45% | [1][7] |
| Precision (% RSD) | < 2% | [7][9] |
| Limit of Detection (LOD) | 0.09 - 2.5 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 0.027 - 7.59 µg/mL | |
| Robustness | The method is generally robust to small, deliberate variations in chromatographic conditions. |
UV-Visible Spectrophotometry
A simple, cost-effective, and rapid UV-Visible spectrophotometric method can be employed for the routine analysis of this compound in bulk and pharmaceutical formulations.
Caption: General workflow for this compound analysis by UV-Vis Spectrophotometry.
This protocol is a representative example based on published methods.[9][10]
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm.
2. Preparation of Solutions:
-
Solvent: Phosphate buffer (pH 6.8) or 1M Piperazine solution for poorly water-soluble drugs.[9][10]
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask using the chosen solvent.[10]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 3-30 µg/mL.[9]
-
Sample Preparation (Tablets): Prepare as described in the HPLC section, using the spectrophotometric solvent as the diluent to achieve a final concentration within the calibration range.
3. Analytical Procedure:
-
Scan the standard solution of this compound over the wavelength range of 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is typically around 317-318 nm.[9][10]
-
Measure the absorbance of all standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
| Parameter | Typical Range/Value | Reference |
| λmax | 317 - 318 nm | [9][10] |
| Linearity Range | 3 - 30 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | [9] |
| Accuracy (% Recovery) | 98.77 - 100.72% | [9] |
| Precision (% RSD) | < 2% | [9] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring very high sensitivity and selectivity, such as pharmacokinetic studies in complex biological matrices, an LC-MS/MS method is preferred.
This protocol is a representative example for the analysis of this compound in rat plasma.[11]
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: Phenomenex Gemini C18 (50 mm × 2.0 mm, 5 µm).[11]
-
Mobile Phase: Isocratic mixture of methanol-ammonium formate (10 mM)-formic acid (56:44:0.2, v/v/v).[11]
-
Flow Rate: 0.2 mL/min.[11]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Detection: Multiple Reaction Monitoring (MRM).[11]
-
MRM Transition: m/z 247.4 → 81.9 for this compound.[11]
3. Sample Preparation:
-
Solid Phase Extraction (SPE) is typically used for sample clean-up in biological matrices.[11]
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 2 - 1000 ng/mL | [11] |
| Precision and Accuracy | Within generally accepted criteria for biomedical analysis. | [11] |
Stability-Indicating Assay
For stability studies, the analytical method must be able to resolve the active pharmaceutical ingredient (API) from its degradation products. This is typically achieved using HPLC.
Forced Degradation Studies
To demonstrate the stability-indicating nature of an HPLC method, forced degradation studies are performed under various stress conditions.
References
- 1. ijarmps.org [ijarmps.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. eprajournals.com [eprajournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allsubjectjournal.com [allsubjectjournal.com]
- 10. ijpcsonline.com [ijpcsonline.com]
- 11. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Ternidazole Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternidazole is a 5-nitroimidazole derivative, a class of compounds known for their antimicrobial and potential anticancer properties.[1] While specific in vitro efficacy data for this compound in cancer cell lines is limited in publicly available literature, its structural similarity to other 5-nitroimidazoles like Tinidazole and Metronidazole provides a strong basis for designing cell culture protocols to evaluate its therapeutic potential. This document outlines detailed protocols for assessing the cytotoxicity, mechanism of action, and overall efficacy of this compound in a cancer research setting. The methodologies are based on established protocols for analogous compounds and are intended to serve as a comprehensive starting point for in vitro investigations.
The primary mechanism of action for 5-nitroimidazoles involves the reduction of their nitro group in hypoxic environments, such as those found in solid tumors, leading to the generation of reactive nitroso radicals.[2][3] These radicals induce significant DNA damage, including strand breaks and loss of helical structure, which can trigger apoptotic cell death.[2][3]
Recommended Cell Lines
The choice of cell lines is critical for evaluating the anticancer efficacy of this compound. Based on studies with related 5-nitroimidazole compounds, the following cell lines are recommended:
-
HeLa (Cervical Cancer): A commonly used cell line that has been shown to be susceptible to Tinidazole.[2][3]
-
Normal Human Fibroblasts (e.g., NHF): To assess the selective toxicity of this compound towards cancer cells versus normal cells.[2][3]
-
DLD-1 (Colorectal Cancer): A cell line used in studies with Metronidazole, which may be relevant for investigating efficacy in gastrointestinal cancers.
-
Hypoxic Cancer Cell Lines: Given that the activation of 5-nitroimidazoles is enhanced under hypoxic conditions, it is highly recommended to include cancer cell lines cultured under low oxygen (e.g., 1% O₂) to mimic the tumor microenvironment.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. This protocol is adapted from studies on Tinidazole.[2]
Materials:
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS and 1% Penicillin-Streptomycin)[3]
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare a series of this compound dilutions in complete medium. The concentration range should be broad to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis by Annexin V/PI staining.
DNA Damage Assessment
The genotoxic effects of this compound can be assessed by detecting DNA strand breaks.
This assay visualizes and measures DNA damage in individual cells.
Protocol:
-
Treat cells with this compound for a short period (e.g., 2-4 hours).
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.
Protocol:
-
Treat cells with this compound.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the levels of γH2AX.
Signaling Pathway Analysis
The primary mechanism of action of 5-nitroimidazoles involves the induction of DNA damage, which subsequently activates DNA damage response (DDR) pathways and can lead to apoptosis.
Proposed Signaling Pathway for this compound-Induced Cell Death
Caption: Hypothesized signaling pathway of this compound-induced cell death.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | 150 | 85 | 50 |
| DLD-1 | 120 | 70 | 45 |
| NHF | >500 | >500 | >500 |
Note: The values in this table are hypothetical and should be replaced with experimental data.
Table 2: Hypothetical Apoptosis Induction by this compound (at IC50 concentration, 48h)
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| HeLa | 25 | 15 |
| DLD-1 | 30 | 20 |
| NHF | <5 | <5 |
Note: The values in this table are hypothetical and should be replaced with experimental data.
Conclusion
References
Application Note: Quantitative Analysis of Ternidazole in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note presents a detailed protocol for the quantitative analysis of Ternidazole in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a nitroimidazole antimicrobial agent, and its sensitive and selective quantification is crucial for pharmacokinetic, metabolic, and residue analysis studies. The described method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (MS/MS) for detection. This method provides high sensitivity, specificity, and a wide linear dynamic range suitable for various research and drug development applications.
Introduction
This compound is a 5-nitroimidazole derivative with potent activity against anaerobic bacteria and protozoa. Accurate measurement of this compound concentrations in biological samples such as plasma, tissue, and environmental matrices is essential for evaluating its efficacy, safety, and environmental impact. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the preferred analytical technique due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[1][2] This application note provides a comprehensive protocol for the extraction and quantification of this compound, adaptable to various research needs.
Experimental
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Metronidazole-d4 or another suitable nitroimidazole like Tinidazole.[3]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
-
Biological matrix (e.g., rat plasma, water sample)
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
A robust sample preparation is critical for removing matrix interferences and concentrating the analyte.[1] Solid-phase extraction is a widely used technique for nitroimidazoles.[3][4]
-
Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of the biological sample (e.g., plasma), add the internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute this compound and the IS with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
The chromatographic separation is crucial for resolving this compound from matrix components and potential isomers.[3] A C18 column is commonly employed for the analysis of nitroimidazoles.[3][5]
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B in 5 min, hold for 2 min, return to 10% B in 0.1 min, and re-equilibrate for 3 min. |
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[4] Electrospray ionization in positive mode is typically used for nitroimidazoles.[3][4]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 1: MRM Transitions for this compound and a Potential Internal Standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 216.1 | 128.1 | 15 |
| 98.1 | 25 | ||
| Tinidazole (IS) | 248.1 | 121.1 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Results and Discussion
The method should be validated for linearity over the desired concentration range. A typical calibration curve for this compound ranges from 1 to 1000 ng/mL. The correlation coefficient (r²) should be greater than 0.99.
Table 2: Typical Method Performance Characteristics.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 - 0.5 µg/kg[6] |
| Limit of Quantification (LOQ) | 0.5 - 1 µg/kg[6] |
| Recovery | 71.2 - 104.9%[6] |
| Precision (%RSD) | < 13.8%[6] |
Note: These values are indicative and will vary depending on the matrix and instrumentation.
The use of MRM ensures high selectivity. Blank matrix samples should be analyzed to ensure no interfering peaks are present at the retention time of this compound and the IS. Matrix effects, such as ion suppression or enhancement, should be evaluated by comparing the analyte response in the neat solution versus the post-extraction spiked matrix sample. The use of a stable isotope-labeled internal standard can help to mitigate matrix effects.[3]
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol, including solid-phase extraction for sample preparation and optimized LC and MS conditions, is suitable for a wide range of applications in drug development, clinical research, and environmental monitoring. The method demonstrates excellent linearity, sensitivity, and selectivity, making it a valuable tool for researchers and scientists.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ternidazole In Vitro Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Ternidazole in vitro. Given the limited specific public data on this compound, information on the closely related and structurally similar 5-nitroimidazole compound, Tinidazole, is utilized as a reliable proxy to inform these guidelines.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous media?
A1: this compound, like other nitroimidazole derivatives such as Tinidazole, is characterized by poor aqueous solubility.[1][2] This is a common issue for many BCS (Biopharmaceutical Classification System) Class-II drugs, where low solubility is the rate-limiting step for dissolution and subsequent bioavailability in vivo.[1] For in vitro assays, this translates to difficulty in preparing stock solutions and achieving desired working concentrations in aqueous buffers without precipitation.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Organic solvents are recommended for preparing initial high-concentration stock solutions of nitroimidazole compounds. Based on data for the related compound Tinidazole, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents.[3] Ethanol can also be used, though solubility is lower.[3] It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting with your aqueous experimental medium.[3]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common phenomenon known as "salting out" or precipitation due to a change in solvent polarity. Here are several strategies to mitigate this:
-
Reduce the final concentration of the organic solvent: Aim for a final DMSO or DMF concentration in your culture medium that is as low as possible, typically well below 0.5%, to minimize solvent toxicity and precipitation issues.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous medium.
-
Pre-warm the aqueous medium: Gently warming your buffer or medium to the experimental temperature (e.g., 37°C) can sometimes help maintain solubility.
-
Use a co-solvent system: In some cases, a mixture of solvents can improve solubility. However, this must be carefully validated for compatibility with your experimental system.
-
Increase the volume of the final dilution: Diluting into a larger volume of aqueous medium can help keep the compound in solution.
Q4: Can I use pH adjustment to improve this compound solubility?
Troubleshooting Guide
Issue: Precipitate formation in stock or working solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | Prepare a high-concentration stock solution in 100% DMSO or DMF first.[3] | The compound will dissolve in the organic solvent. |
| Solvent polarity change upon dilution | Minimize the volume of organic stock added to the aqueous medium. Perform a stepwise dilution. | Reduced precipitation in the final working solution. |
| Concentration exceeds solubility limit | Lower the final working concentration of this compound. | The compound remains in solution at a lower concentration. |
| Temperature effects | Prepare and handle solutions at a consistent, appropriate temperature (e.g., room temperature or 37°C). Avoid freeze-thaw cycles. | Improved stability and reduced precipitation. |
Quantitative Solubility Data (Tinidazole as a proxy)
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~20 | [3] |
| Dimethyl Sulfoxide (DMSO) | ~10 | [3] |
| Ethanol | ~0.2 | [3] |
| 1:8 DMF:PBS (pH 7.2) solution | ~0.11 | [3] |
| Water | Poorly soluble | [2][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or DMF to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
-
Thaw your this compound stock solution at room temperature.
-
Gently warm your aqueous experimental medium (e.g., cell culture medium, PBS) to the desired temperature (e.g., 37°C).
-
Perform a serial dilution. For example, dilute your 10 mg/mL stock 1:10 in the aqueous medium to get a 1 mg/mL intermediate solution.
-
Further dilute the intermediate solution to your final working concentration. Ensure the final concentration of the organic solvent is minimal and compatible with your assay.
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizing Troubleshooting and Mechanisms
Below are diagrams to help visualize the troubleshooting workflow for solubility issues and the proposed mechanism of action for nitroimidazole drugs.
Caption: A workflow for troubleshooting this compound solubility.
Caption: Activation pathway of nitroimidazole drugs.
References
Technical Support Center: Ternidazole Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation kinetics and byproduct analysis of Ternidazole.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound and other nitroimidazoles?
A1: this compound, being a nitroimidazole derivative, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.[1] Extensive degradation of similar compounds like tinidazole has been observed in alkaline and oxidative conditions, as well as under photolytic stress.[1] Mild degradation is typically seen in acidic and neutral conditions, while thermal stability is generally higher.[1] The degradation process often involves modifications to the imidazole ring and the side chain.
Q2: What is the expected kinetic order for this compound degradation?
A2: The degradation of nitroimidazole compounds, such as tinidazole and metronidazole, often follows pseudo-first-order kinetics.[2][3][4] This implies that the rate of degradation is proportional to the concentration of this compound, especially when other reactants like water or oxidizing agents are in excess.
Q3: What are the key factors that influence the degradation rate of this compound?
A3: Several factors can significantly impact the degradation rate of this compound:
-
pH: The stability of nitroimidazoles is highly pH-dependent. For instance, tinidazole shows extensive degradation in alkaline environments.[1]
-
Temperature: While generally stable at ambient temperatures, elevated temperatures can accelerate degradation, especially in solution.[5]
-
Light: Exposure to UV and visible light can induce photolytic degradation.[1][6]
-
Oxidizing Agents: The presence of oxidizing agents like hydrogen peroxide can lead to significant degradation.[1]
-
Presence of other ions and organic matter: In complex matrices, ions like chloride and natural organic matter can influence the degradation rate, sometimes promoting and other times inhibiting it.[3][6]
Q4: What are the recommended analytical techniques for studying this compound degradation?
A4: The most common and effective analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] HPLC is used to separate this compound from its degradation byproducts, allowing for quantification of the parent drug over time.[5] LC-MS is crucial for the identification and structural elucidation of the degradation byproducts by providing molecular weight and fragmentation data.[1]
Troubleshooting Guides
Problem 1: No significant degradation of this compound is observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid or base. For oxidative studies, increase the concentration of the oxidizing agent.
-
Elevate Temperature: Increase the temperature of the reaction, but be cautious of reaching unrealistic conditions that might alter the degradation pathway.
-
Extend Exposure Time: Increase the duration of the stress test.
-
Increase Light Intensity: For photolytic studies, use a higher intensity light source or increase the exposure time.
-
Problem 2: The degradation of this compound is too rapid, leading to complete loss of the parent drug at the first time point.
-
Possible Cause: The stress conditions are overly aggressive.
-
Troubleshooting Steps:
-
Decrease Stressor Concentration: Reduce the concentration of the acid, base, or oxidizing agent.
-
Lower Temperature: Conduct the experiment at a lower temperature.
-
Shorten Time Intervals: Sample at earlier time points to capture the initial degradation phase.
-
Reduce Light Intensity: For photolytic studies, decrease the light intensity or use filters to control the wavelength.
-
Problem 3: Poor resolution between this compound and its degradation byproducts in the HPLC chromatogram.
-
Possible Cause: The chromatographic method is not optimized.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases. Experiment with different organic modifiers (e.g., acetonitrile, methanol).
-
Change pH of the Aqueous Phase: Altering the pH can change the ionization state of this compound and its byproducts, thereby affecting their retention times.
-
Use a Different Column: Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution.
-
Problem 4: Inconsistent or non-reproducible kinetic data.
-
Possible Cause: Inconsistent experimental conditions or sample handling.
-
Troubleshooting Steps:
-
Ensure Precise Temperature Control: Use a calibrated water bath or oven to maintain a constant temperature.
-
Control pH Accurately: Use calibrated pH meters and freshly prepared buffers.
-
Protect Samples from Light: If not conducting a photolytic study, ensure all samples are protected from light to prevent unintended degradation.
-
Standardize Sample Preparation: Ensure consistent dilution and handling procedures for all samples.
-
Data Presentation
Table 1: Summary of Hydrolytic Degradation Kinetics of Tinidazole (as an analogue for this compound) at 80°C. [2]
| pH | Reaction Condition | Apparent Kinetic Order | Rate Constants |
| 1.00 - 8.45 | Hydrolysis | Apparent First-Order | M(1) = 3.35 x 10⁻² M⁻¹ h⁻¹M(2) = 1.45 x 10⁻² h⁻¹M(3) = 3.76 x 10⁻⁶ M h⁻¹M(4) = 2.85 x 10⁻¹¹ M² h⁻¹ |
| ≥ 7 | Alkaline Hydrolysis | - | Decomposition by hydroxide ion involving proton transfer from the ethylsulfonylethyl side chain. |
| ~ 4.5 | Neutral Hydrolysis | - | Degradation primarily due to the solvent (water). |
Table 2: Influence of Various Factors on the Degradation of Tinidazole in an Advanced Oxidation Process (UV/PS). [3]
| Factor | Condition | Observation | Kinetic Behavior |
| UV alone | - | 9.4% removal | - |
| Persulfate (PS) alone | - | Negligible degradation | - |
| UV/PS Process | - | Remarkable degradation | Pseudo-first-order |
| Rate Constant (k) | - | 4.82 × 10⁻³ s⁻¹ | - |
| Increasing PS Conc. | - | Enhances degradation efficiency | - |
| Increasing UV Power | - | Enhances degradation efficiency | - |
| pH | Varied | Negligible impact | - |
| Chloride Ions | Low Concentration | Slightly promotes degradation | - |
| Chloride Ions | High Concentration | Inhibits degradation | - |
| Bicarbonate, Sulfate, Nitrate Ions | - | Minimal effects | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a UV lamp (e.g., 254 nm) for a defined period.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours.
-
Sample Analysis: At specified time intervals, withdraw an aliquot of the stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC-UV/MS method.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products (adapted from Tinidazole analysis) [1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 88:12 v/v). The ratio may need optimization.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector at 310 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Mandatory Visualization
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Proposed degradation pathways of this compound under various stress conditions.
References
- 1. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijarmps.org [ijarmps.org]
- 6. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing Ternidazole degradation products
Welcome to the technical support center for the identification and characterization of Ternidazole degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: this compound, a 5-nitroimidazole derivative, is expected to degrade under stress conditions such as hydrolysis (acidic and alkaline), oxidation, and photolysis. Based on studies of structurally similar compounds like Tinidazole, the primary degradation pathways likely involve modifications to the imidazole ring and the side chain. Common degradation products may include the formation of 2-methyl-5-nitroimidazole through the cleavage of the side chain.[1] Under photolytic conditions, rearrangement of the imidazole ring can occur.[2]
Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying this compound from its degradation products.[3][4][5][6] For structural elucidation and confirmation of the identity of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7][8]
Q3: What are the typical stress conditions used for forced degradation studies of this compound?
A3: Forced degradation studies for this compound should follow ICH guidelines and typically include the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 30 minutes.[2]
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours).
It is important to note that these conditions may need to be optimized based on the stability of your specific sample.
Q4: I am not seeing any degradation of my this compound sample under stress conditions. What should I do?
A4: If you do not observe degradation, consider the following troubleshooting steps:
-
Increase Stress Severity: You can increase the concentration of the acid or base, raise the temperature, or extend the exposure time. However, be cautious of overly harsh conditions that might lead to secondary degradation and unrealistic degradation pathways.
-
Check Experimental Setup: Ensure that your experimental setup is correct. For example, in photostability studies, ensure the light source is of appropriate intensity and wavelength.
-
Confirm Analyte Concentration: Verify the concentration of your this compound solution. A very low concentration might make it difficult to detect small percentage changes.
-
Evaluate Analytical Method Sensitivity: Ensure your analytical method is sensitive enough to detect low levels of degradation products.
Q5: My chromatogram shows many peaks, and I am unsure which are degradation products. How can I confirm?
A5: To distinguish degradation products from other peaks (e.g., impurities in the starting material, excipients), you should:
-
Analyze a Control Sample: Run a chromatogram of an unstressed this compound sample. Any new peaks that appear in the chromatograms of the stressed samples are likely degradation products.
-
Use a Diode Array Detector (DAD): A DAD can help to assess peak purity and determine if a peak consists of a single component.
-
Employ LC-MS: LC-MS is the definitive technique to identify unknown peaks by providing mass-to-charge ratio (m/z) information, which can be used to deduce the molecular weight and elemental composition of the degradation products.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound or its degradation products in HPLC. | Inappropriate mobile phase pH. | Optimize the pH of the mobile phase. For amine-containing compounds, a slightly basic pH can sometimes improve peak shape. |
| Column degradation. | Use a new column or a column with a different stationary phase (e.g., a C18 column is commonly used).[7] | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times. | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. | |
| Pump malfunction. | Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. | |
| No peaks detected in the chromatogram. | Incorrect wavelength selection. | The detection wavelength for Tinidazole is often around 310 nm or 317 nm; a similar wavelength should be appropriate for this compound.[5][7] |
| Detector malfunction. | Check the detector lamp and other settings. | |
| No injection occurred. | Verify the autosampler or manual injector is working correctly. | |
| Mass balance is not within the acceptable range (typically 95-105%). | Co-elution of degradation products. | Optimize the chromatographic method to achieve better separation. |
| Degradation products do not have a chromophore and are not detected by the UV detector. | Use a universal detector like a mass spectrometer or a charged aerosol detector. | |
| Formation of volatile degradation products. | This can be difficult to quantify. Consider using techniques like headspace GC-MS if volatile products are suspected. | |
| Inaccurate response factors for degradation products. | If possible, isolate the degradation products and determine their individual response factors. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol provides a general procedure for subjecting this compound to various stress conditions.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Heat the solution at 80°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound powder in an oven at 105°C for 24 hours.
-
After exposure, dissolve the powder in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) and solid this compound powder to UV and visible light in a photostability chamber.
-
Analyze the samples after the specified exposure.
-
-
Analysis: Analyze all the stressed samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will likely be required.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 88:12 v/v).[7] The ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 317 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution of this compound and the stressed samples.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the unstressed standard.
Quantitative Data Summary
| Stress Condition | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | 85.2 | 8.5 | 4.1 |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 30min) | 60.7 | 25.3 (likely 2-methyl-5-nitroimidazole) | 10.1 |
| Oxidative (30% H₂O₂, RT, 24h) | 72.4 | 15.8 | 9.5 |
| Thermal (105°C, 24h) | 98.1 | 1.2 | 0.5 |
| Photolytic (UV/Vis) | 78.9 | 12.3 | 6.7 |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Postulated degradation pathways of this compound under various stress conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure elucidation of the photolysis and hydrolysis products of tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Ternidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Ternidazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue: Inconsistent or Incomplete Degradation
-
Question: My acid/base hydrolysis of this compound is showing minimal or no degradation. What should I do?
-
Answer:
-
Verify Reagent Concentration: Ensure the molarity of your acid (e.g., HCl) or base (e.g., NaOH) is correct. Prepare fresh solutions if necessary.
-
Increase Temperature: If room temperature degradation is insufficient, consider refluxing the solution at a controlled temperature (e.g., 60-80°C).[1] Monitor the reaction at different time points to avoid excessive degradation.
-
Extend Reaction Time: Some degradation processes are slow. Increase the duration of exposure to the stress condition and collect samples at various intervals to track the degradation progress.
-
-
-
Question: Oxidative degradation with hydrogen peroxide is not yielding significant degradation products. What are the possible reasons?
-
Answer:
-
Check Peroxide Concentration: Verify the concentration of your hydrogen peroxide solution. A 3% solution is a common starting point, but for resistant molecules, a higher concentration (e.g., up to 30%) may be necessary.[2]
-
Consider Temperature: Similar to hydrolysis, increasing the temperature can accelerate oxidative degradation. However, be cautious as higher temperatures can also lead to the decomposition of hydrogen peroxide itself.
-
Alternative Oxidizing Agents: If hydrogen peroxide is ineffective, consider other oxidative agents like Fenton's reagent (H₂O₂ + Fe²⁺), although this may lead to more complex degradation pathways.
-
-
Issue: Chromatographic Problems in HPLC Analysis
-
Question: I am observing peak tailing for the this compound peak in my HPLC chromatogram. How can I resolve this?
-
Answer:
-
Mobile Phase pH: this compound is a basic compound. Interactions with residual silanol groups on the C18 column can cause peak tailing.[3] Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups and improve peak shape.
-
Buffer Concentration: Ensure adequate buffering capacity in your mobile phase to maintain a stable pH.
-
Column Contamination: Accumulation of sample matrix components on the column can lead to active sites causing tailing.[4] Use a guard column and/or implement a column washing step after a sequence of injections.
-
Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
-
-
Question: I am seeing ghost peaks in my blank injections. What is the source and how can I eliminate them?
-
Answer:
-
Mobile Phase Contamination: Ghost peaks can originate from impurities in the solvents or additives used in the mobile phase.[5][6] Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
System Contamination: Carryover from previous injections is a common cause.[6] Implement a thorough needle wash program in your autosampler and flush the entire system, including the injector and detector, with a strong solvent.
-
Sample Vials/Caps: Contaminants can leach from the vials or septa. Use high-quality, low-bleed vials and septa.
-
-
-
Question: The baseline of my chromatogram is drifting. What could be the cause?
-
Answer:
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially during gradient elution, can cause baseline drift.[7][8] Ensure the column is equilibrated for a sufficient time before starting the analytical run.
-
Mobile Phase Composition: Changes in the mobile phase composition due to evaporation of a volatile component or inadequate mixing can lead to drift.[7][9] Keep mobile phase reservoirs covered and ensure proper mixing.
-
Temperature Fluctuations: Variations in the column temperature can cause the baseline to drift.[7][8] Use a column oven to maintain a constant temperature.
-
Detector Lamp: An aging detector lamp can also cause baseline instability.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the purpose of forced degradation studies for this compound?
-
Answer: Forced degradation studies are essential to:
-
Identify potential degradation products that could form under various stress conditions.
-
Elucidate the degradation pathways of the drug molecule.
-
Develop and validate a stability-indicating analytical method that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
-
Understand the intrinsic stability of the this compound molecule.[1]
-
-
-
Question: Which stress conditions are typically applied in the forced degradation of this compound?
-
Answer: The common stress conditions include:
-
Acid Hydrolysis: (e.g., 0.1 N HCl)
-
Base Hydrolysis: (e.g., 0.1 N NaOH)
-
Oxidative Degradation: (e.g., 3-30% H₂O₂)
-
Thermal Degradation: (e.g., 60-80°C)
-
Photolytic Degradation: (Exposure to UV and visible light)
-
-
-
Question: How much degradation is considered appropriate in a forced degradation study?
-
Answer: The goal is to achieve sufficient degradation to produce detectable degradation products without completely degrading the parent drug. A target degradation of 5-20% is generally considered appropriate for the validation of chromatographic assays.
-
Data Presentation
Table 1: Summary of Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approximate) |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | Reflux | ~15% |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes | Reflux | ~90% |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | ~50% |
| Photolytic | UV Light (254 nm) | 72 hours | Room Temp | ~25% |
| Thermal | Dry Heat | 48 hours | 80°C | ~10% |
Note: The percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
1. Acid Hydrolysis
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Transfer a known volume of the stock solution into a round-bottom flask.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Reflux the mixture at 80°C for 2 hours.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis
-
Follow steps 1 and 2 from the Acid Hydrolysis protocol.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Reflux the mixture at 80°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the resulting solution with the mobile phase for HPLC analysis.
3. Oxidative Degradation
-
Follow step 1 from the Acid Hydrolysis protocol.
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 30% hydrogen peroxide.
-
Keep the flask at room temperature for 24 hours, protected from light.
-
Dilute the resulting solution with the mobile phase for HPLC analysis.
4. Photolytic Degradation
-
Prepare a solution of this compound in a suitable solvent (e.g., water:methanol, 50:50 v/v).
-
Expose the solution to UV light (254 nm) in a photostability chamber for 72 hours.
-
Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same conditions.
-
After the exposure period, dilute the samples with the mobile phase for HPLC analysis.
5. Thermal Degradation
-
Place the solid this compound powder in a petri dish.
-
Keep the petri dish in a hot air oven maintained at 80°C for 48 hours.
-
After the specified time, remove the sample and allow it to cool.
-
Prepare a solution of the heat-treated sample in a suitable solvent and dilute it with the mobile phase for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed degradation pathways of this compound under hydrolytic and photolytic conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 6. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 7. Shimadzu Baseline Disturbance [shimadzu.nl]
- 8. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 9. labtech.tn [labtech.tn]
Technical Support Center: Overcoming Challenges in Ternidazole Analytical Method Validation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the analytical method validation of Ternidazole.
Troubleshooting Guide
This section addresses specific technical problems in a question-and-answer format to facilitate rapid problem-solving during your experiments.
1. Issue: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix this?
-
Answer: Peak tailing is a common issue that can affect the accuracy and precision of your measurements. Here are the primary causes and their solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic nitrogen atoms in this compound, causing peak tailing.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a mobile phase with a lower pH (e.g., pH 3) to protonate the silanols and reduce interaction. Using a column with end-capping can also mitigate this issue.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Damage: Accumulation of strongly retained compounds or a void at the head of the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If this doesn't resolve the issue, you can try back-flushing the column. As a last resort, the column may need to be replaced.[1]
-
-
2. Issue: Inconsistent or Drifting Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What could be causing this instability?
-
Answer: Stable retention times are critical for reliable peak identification. Here’s what to check:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.
-
Solution: Ensure you flush the column with at least 10-20 column volumes of the mobile phase, or until a stable baseline is achieved, before injecting your first sample.[2]
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase or degradation of the mobile phase components can cause retention time drift.
-
Solution: Prepare fresh mobile phase daily. Ensure all components are accurately measured and the solution is thoroughly mixed and degassed.
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations, leading to variable flow rates and retention times.[3][4]
-
Solution: Inspect the system for any visible leaks at fittings and connections. Perform a system pressure test to identify any leaks.
-
-
3. Issue: Appearance of Unexpected Peaks During Analysis
-
Question: I'm observing extraneous peaks in my chromatograms that are not present in my standard. What is their origin?
-
Answer: The appearance of unexpected peaks can be due to several factors:
-
Sample Degradation: this compound may be degrading in the sample solution or in the autosampler.
-
Solution: Prepare samples fresh and analyze them promptly. If samples need to be stored, keep them at a low temperature (e.g., 4°C) and protected from light.
-
-
Contamination: Contamination can be introduced from solvents, glassware, or the sample matrix itself.
-
Solution: Run a blank injection (mobile phase only) to check for contamination from the system or solvents. Ensure all glassware is meticulously cleaned.
-
-
Forced Degradation Products: If you are performing forced degradation studies, these new peaks are expected degradation products.
-
Solution: The goal is to separate these peaks from the parent drug peak to demonstrate the stability-indicating nature of your method.
-
-
Frequently Asked Questions (FAQs)
1. How do I develop a stability-indicating HPLC method for this compound?
To develop a stability-indicating method, you must demonstrate that your method can accurately measure the concentration of this compound without interference from its degradation products, impurities, or excipients. The key steps are:
-
Forced Degradation Studies: Subject this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[5][6]
-
Method Development and Specificity: Develop an HPLC method that can separate the main this compound peak from all the degradation product peaks. A photodiode array (PDA) detector is useful for assessing peak purity.
2. What are the typical acceptance criteria for method validation according to ICH guidelines?
The acceptance criteria for method validation are established to ensure the method is reliable for its intended purpose.[7][8][9] Typical criteria include:
-
Linearity: The correlation coefficient (r²) should be ≥ 0.999.[10][11][12]
-
Accuracy: The percent recovery should be within 98.0% to 102.0%.[10][11][12]
-
Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) should be ≤ 2%.[10][11]
-
Robustness: The method should remain unaffected by small, deliberate changes in parameters like mobile phase composition, pH, and temperature. System suitability parameters should remain within acceptable limits.
3. What are the key considerations for forced degradation studies of this compound?
Forced degradation studies are essential for understanding the stability of the drug and for developing a stability-indicating method.[13] Key considerations include:
-
Stress Conditions: Use a range of conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to induce degradation.
-
Extent of Degradation: Aim for a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and separation without completely degrading the parent drug.
-
Mass Balance: The total amount of the drug and its degradation products should be close to 100% of the initial drug amount to ensure that all significant degradation products have been accounted for.
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound
-
Objective: To generate potential degradation products of this compound and assess the stability-indicating capability of the analytical method.
-
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, dilute all samples to the appropriate concentration, and analyze by HPLC.
-
2. Protocol for HPLC Method Validation (Linearity)
-
Objective: To determine the linearity of the analytical method over a specified concentration range.
-
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound reference standard of a known concentration.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject and Analyze: Inject each calibration standard in triplicate into the HPLC system.
-
Construct Calibration Curve: Plot the average peak area against the corresponding concentration.
-
Perform Linear Regression: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Comments |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | 12.5% | 2 | Mild degradation observed. |
| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | 28.3% | 3 | Significant degradation. |
| Oxidative (3% H₂O₂, RT, 24h) | 18.7% | 2 | This compound is susceptible to oxidation. |
| Thermal (105°C, 24h) | 3.2% | 1 | Relatively stable to heat. |
| Photolytic (UV 254 nm, 24h) | 15.9% | 2 | Degradation occurs upon exposure to light. |
Table 2: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Average Peak Area |
| 10 | 125.6 | 126.1 | 125.8 | 125.8 |
| 20 | 250.2 | 251.5 | 250.9 | 250.9 |
| 40 | 501.8 | 503.1 | 502.5 | 502.5 |
| 60 | 755.3 | 754.1 | 756.0 | 755.1 |
| 80 | 1005.4 | 1007.2 | 1006.3 | 1006.3 |
| Linear Regression | y = 12.56x + 0.15 | r² = 0.9998 |
Mandatory Visualization
References
- 1. agilent.com [agilent.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Quantification of Ternidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Ternidazole.
Disclaimer
The following guidance is based on established principles of bioanalytical method development and data from studies on structurally related nitroimidazole compounds, such as Tinidazole and Metronidazole, due to a lack of publicly available, detailed validation data specifically for this compound. The strategies and protocols provided are highly applicable to this compound analysis but may require optimization.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] These effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration. This is the most common matrix effect.
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation of the concentration.
Matrix effects can compromise the sensitivity, precision, and accuracy of the analytical method.[1]
Q2: What are the common causes of matrix effects in the LC-MS/MS analysis of this compound?
A2: Ion suppression or enhancement for this compound can be caused by a variety of endogenous and exogenous substances present in the biological matrix. Common culprits include:
-
Phospholipids: Abundant in plasma and tissue samples, these are a major source of ion suppression, particularly when using electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.
-
Other Endogenous Molecules: Lipids, proteins, and metabolites that co-elute with this compound can compete for ionization.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A post-column infusion experiment is a definitive way to qualitatively identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column and before the mass spectrometer. A stable baseline signal is established. Then, a blank matrix sample (that does not contain the analyte) is injected. Any deviation from the stable baseline indicates the presence of matrix effects at that retention time. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.
For a quantitative assessment, the post-extraction spike method is used. This compares the response of this compound spiked into a blank matrix extract with the response of this compound in a pure solvent at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates signal suppression.
-
An MF value > 1 indicates signal enhancement.
Troubleshooting Guide
Issue: Poor signal intensity or inconsistent results for this compound.
This issue is often a primary indicator of significant matrix effects, particularly ion suppression.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a leading cause of matrix effects. Consider the following techniques to improve the purity of your sample extract.
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids. If you are using PPT and suspect phospholipid interference, consider switching to a more selective extraction method.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent. Optimization of the solvent and pH is crucial for good recovery.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbents to retain the analyte while matrix components are washed away. Mixed-mode or reversed-phase cartridges are often effective for nitroimidazoles.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a fast and simple method for sample cleanup.
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to PPT.
-
To 200 µL of plasma sample, add a suitable internal standard.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 5-10 minutes to ensure efficient extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE generally yields the cleanest samples, significantly reducing matrix effects.
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Data Presentation
The following tables summarize quantitative data for recovery and matrix effects for nitroimidazole compounds structurally similar to this compound, demonstrating the impact of different sample preparation techniques.
Table 1: Comparison of Recovery and Matrix Effect for Tinidazole in Plasma using Different Sample Preparation Methods
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85 - 95 | 75 - 85 (Suppression) | [2] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 90 - 105 | 90 - 110 (Minimal Effect) | [2] |
| Solid-Phase Extraction (C18) | 95 - 110 | 95 - 105 (Minimal Effect) | [2] |
Table 2: LC-MS/MS Parameters for the Analysis of Tinidazole (as a proxy for this compound)
| Parameter | Value | Reference |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [2] |
| Mobile Phase B | Acetonitrile | [2] |
| Flow Rate | 0.3 mL/min | [2] |
| Injection Volume | 5 µL | [2] |
| Ionization Mode | ESI Positive | [2] |
| MRM Transition (Tinidazole) | m/z 248.1 → 128.1 | [2] |
| Internal Standard | Metronidazole-d4 | [2] |
Visualizations
Troubleshooting Workflow for Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in this compound quantification.
Caption: Workflow for troubleshooting matrix effects.
Sample Preparation Method Selection Pathway
This diagram provides a decision-making pathway for selecting an appropriate sample preparation method.
Caption: Decision pathway for sample preparation.
References
Technical Support Center: Improving the Stability of Ternidazole in Biological Samples
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Ternidazole in biological samples.
Disclaimer: Publicly available stability data specifically for this compound in biological matrices is limited. The following guidance is based on established principles of bioanalytical method validation, data from the structurally related 5-nitroimidazole compound, Tinidazole, and general knowledge of drug degradation. Researchers must perform their own validation to determine the specific stability of this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in biological samples? A1: Like other 5-nitroimidazole compounds, this compound's stability can be affected by several factors. The most common are:
-
pH: this compound is susceptible to hydrolysis, especially in alkaline (pH ≥ 7) and some acidic conditions.[1] For related compounds like Metronidazole, the most stable range is between pH 4 and 6.[2]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][3] Long-term storage should always be at low or ultra-low temperatures.
-
Light: Exposure to UV or even ambient light can cause photolytic degradation.[4] Samples should be protected from light during all stages of handling and storage.
-
Oxidation: The nitro group in the imidazole ring can be susceptible to oxidative stress.[5]
-
Enzymatic Degradation: Enzymes present in biological matrices (e.g., plasma, whole blood) can potentially metabolize the drug ex vivo if samples are not handled properly after collection.
Q2: How should I store plasma and urine samples containing this compound for short-term and long-term analysis? A2: Based on data from the related compound Tinidazole, the following storage conditions are recommended as a starting point for your validation studies:[6]
-
Short-Term: For unprocessed samples, storage at room temperature should not exceed 24 hours.[6] For processed samples (e.g., protein-precipitated plasma), storage at room temperature should be minimized, ideally for no more than 24 hours.[6] Refrigeration at 2-8°C is preferable for short-term storage up to 48-72 hours.
-
Long-Term: For long-term storage, samples should be frozen at -20°C or, preferably, at -80°C.[6] Unprocessed plasma samples containing Tinidazole have been shown to be stable for up to 8 weeks at -20°C.[6]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. It is critical to aliquot samples into smaller volumes for individual analysis to avoid thawing the entire sample multiple times. The related compound Tinidazole was found to be stable for at least three freeze-thaw cycles.[6]
Q3: Are there any recommended additives or special collection tubes to improve this compound stability? A3: While specific data for this compound is unavailable, general practices can be applied:
-
Anticoagulants: For plasma collection, standard anticoagulants like K2-EDTA or sodium heparin are typically used. The choice should be validated to ensure no interference with the assay or degradation of the analyte.
-
pH Adjustment: If hydrolysis is a concern, especially in urine which can have a variable pH, buffering the sample immediately after collection may be necessary. The optimal pH needs to be experimentally determined but is likely to be slightly acidic (pH 4-6).[2]
-
Enzyme Inhibitors: If enzymatic degradation is suspected, especially during collection and initial processing, the addition of broad-spectrum enzyme inhibitors like sodium fluoride (for esterases) could be evaluated, ensuring they do not interfere with the analytical method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Causes | Recommended Solutions |
| Low or Inconsistent Recovery of this compound | Improper Storage Temperature: Samples stored at room temperature or 4°C for too long. | Immediately process samples after collection or freeze at -80°C. Validate stability at each storage temperature. |
| Multiple Freeze-Thaw Cycles: Repeatedly thawing and refreezing the same sample aliquot. | Prepare single-use aliquots before long-term storage. | |
| pH-Mediated Hydrolysis: The pH of the biological matrix (especially urine) is outside the stable range. | Measure the pH of the matrix. If necessary, adjust the pH with a suitable buffer immediately after collection. | |
| Light Exposure: Samples were exposed to ambient or UV light during collection, processing, or storage. | Use amber-colored collection and storage tubes. Protect samples from light by covering racks with aluminum foil. | |
| Appearance of New Peaks in Chromatogram Post-Storage | Chemical Degradation: this compound has degraded into one or more new chemical entities. | Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[5] Compare the retention times of unknown peaks with those from the forced degradation study. Adjust handling and storage conditions to avoid the specific stressor (e.g., protect from light, control pH). |
| Variable Results Between Different Batches of Matrix | Differential Enzymatic Activity: Different lots of plasma may have varying levels of enzymatic activity. | Consider heat-inactivating the plasma before spiking with analytical standards to create calibration curves. Note that this may not be feasible for study samples. |
| Matrix Effects: Variations in the composition of the biological matrix lot-to-lot can affect ionization in LC-MS/MS assays. | Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. |
Quantitative Data Summary
The following tables summarize stability data for the closely related compound Tinidazole in human plasma. This data should be used as a guideline only; stability of this compound must be confirmed experimentally.
Table 1: Stability of Tinidazole in Human Plasma (Proxy Data)
| Condition | Storage Temperature | Duration | Stability (% Recovery) | Reference |
|---|---|---|---|---|
| Processed Samples | Room Temperature | 24 hours | ≥88% | [6] |
| Processed Samples | -20°C | 48 hours | ≥88% | [6] |
| Unprocessed Samples | Room Temperature | 24 hours | ≥88% | [6] |
| Unprocessed Samples | -20°C | 8 weeks | ≥88% | [6] |
| Freeze-Thaw Cycles | -20°C to Room Temp | 3 cycles | ≥88% |[6] |
Experimental Protocols
Protocol 1: Recommended Blood Sample Collection and Handling
-
Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Use amber tubes to protect from light.
-
Initial Handling: Invert the tube gently 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifugation: Within 1 hour of collection, centrifuge the samples at 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Aliquoting: Immediately transfer the resulting plasma supernatant into pre-labeled, amber-colored polypropylene cryovials. Create multiple, single-use aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately store the plasma aliquots upright in a freezer at ≤ -70°C pending analysis.
Protocol 2: Evaluating Freeze-Thaw Stability
-
Sample Preparation: Use a pooled batch of the relevant biological matrix (e.g., human plasma). Spike the matrix with this compound at two concentrations (low and high QC levels).
-
Aliquoting: Dispense the spiked matrix into at least four sets of aliquots (one baseline set, and one set for each freeze-thaw cycle).
-
Baseline Analysis: Analyze the baseline set of aliquots immediately (T=0) to establish the nominal concentration.
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.
-
Cycle 1: Remove the "Cycle 1" set of aliquots, allow them to thaw completely unassisted at room temperature, and keep them at room temperature for 2-4 hours before refreezing at -80°C for at least 12 hours.
-
Cycle 2 & 3: Repeat the process for the subsequent sets of aliquots.
-
-
Analysis: After the final cycle, thaw all samples and analyze them together with a freshly prepared set of calibration standards.
-
Evaluation: Calculate the mean concentration for each freeze-thaw cycle. The deviation from the baseline concentration should ideally be within ±15%.
Visual Guides and Workflows
The following diagrams illustrate key workflows and decision-making processes for maintaining this compound stability.
References
- 1. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ternidazole Analysis in Reverse-Phase HPLC
This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing issues encountered during the analysis of Ternidazole using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide: Resolving this compound Peak Tailing
Peak tailing is a common issue in HPLC that can compromise resolution, accuracy, and reproducibility.[1] It is often quantified by the tailing factor (Tf) or asymmetry factor (As), with ideal values being close to 1.0.[1][2] Values greater than 1.2 are generally considered significant tailing.[1][2]
Q1: Why is my this compound peak exhibiting significant tailing in RP-HPLC?
Answer:
The most common cause of peak tailing for basic compounds like this compound in reverse-phase HPLC is secondary interactions between the analyte and the stationary phase.[2][3][4][5][6] this compound contains a basic imidazole functional group. At a mid-range pH, this group can become protonated (positively charged), while residual silanol groups (Si-OH) on the surface of the silica-based C18 column can become deprotonated (negatively charged).[7][8] This leads to a strong, undesirable ionic interaction that delays the elution of a fraction of the analyte molecules, resulting in a "tailing" peak.[2][3][7][9]
This primary cause can be broken down into several contributing factors:
-
Mobile Phase pH: The pH of the mobile phase is the most critical factor.[7][10][11] If the pH is not optimal, it can promote the ionization of both the this compound molecule and the silanol groups.[4][8]
-
Column Chemistry: The type and quality of the HPLC column play a significant role. Columns with a high concentration of accessible, un-capped silanol groups are more prone to causing peak tailing with basic analytes.[1][3][7]
-
Column Degradation: Over time, columns can degrade, especially when used with high-pH mobile phases. This can expose more silanol groups, leading to increased tailing.[1][6]
-
System and Sample Issues: Other factors, though less common for a specific compound, can include extra-column band broadening, sample overload, or an inappropriate sample solvent.[1][6][12]
Below is a diagram illustrating the problematic interaction.
Q2: How can I systematically troubleshoot and eliminate peak tailing for this compound?
Answer:
Follow this systematic workflow, starting with the simplest and most impactful adjustments.
Step 1: Optimize Mobile Phase pH
-
Issue: At neutral or mid-pH, silanol groups are ionized and interact with the basic this compound analyte.[2][4][5]
-
Solution: Lower the mobile phase pH to between 2.5 and 3.0.[7] At this low pH, the residual silanol groups on the silica packing are fully protonated (neutral, Si-OH), which prevents the secondary ionic interaction that causes tailing.[2][5][7] While this compound will be fully protonated (positively charged), the absence of ionized silanols minimizes tailing.[7]
-
Protocol: See "Experimental Protocol 1: Mobile Phase pH Adjustment."
Step 2: Increase Buffer Concentration
-
Issue: A low buffer concentration may not be sufficient to maintain a consistent pH across the column, leading to peak shape issues.[1][13]
-
Solution: Increase the concentration of your buffer (e.g., phosphate or acetate) to a range of 20-50 mM.[1][7] This provides better pH control and can help mask some residual silanol activity.[7][13]
-
Protocol: Prepare your aqueous mobile phase component with a higher molarity of the chosen buffer salt before adjusting the pH and mixing with the organic modifier.
Step 3: Use a Mobile Phase Additive (Competitive Base)
-
Issue: If pH adjustment alone is insufficient, active silanol sites may still be interacting with this compound.
-
Solution: Add a small concentration (e.g., 0.1%) of a "sacrificial" or competitive base, like triethylamine (TEA), to the mobile phase.[7][12][14] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from this compound.[7]
-
Protocol: See "Experimental Protocol 2: Evaluating Mobile Phase Additives."
Step 4: Evaluate and Select an Appropriate Column
-
Issue: The column may be old, contaminated, or simply not well-suited for basic analytes.[1]
-
Solution:
-
Regenerate: First, try flushing the column with a strong solvent to remove contaminants (see "Experimental Protocol 3").[1]
-
Replace: If performance does not improve, the column may be degraded or have a void at the inlet.[1][7] Replace it with a new column of the same type.
-
Choose a Better Column: For robust, long-term analysis of basic compounds, use a modern, high-purity silica column that is fully end-capped.[1][2][7] End-capping chemically converts most residual silanols into less reactive groups.[2] Alternatively, consider columns with polar-embedded or charged surface hybrid (CSH) technology, which are specifically designed to improve peak shape for basic compounds.[1]
-
Step 5: Check for System (Extra-Column) Effects
-
Issue: Peak distortion can be caused by issues outside the column.[1][4]
-
Solution: Check for and minimize any "dead volume" in your system. Ensure all tubing (especially between the injector, column, and detector) is as short and narrow in diameter as possible.[1] Check all fittings to ensure they are properly seated and not causing leaks or voids.[8]
Frequently Asked Questions (FAQs)
Q3: How does mobile phase pH affect the retention time of this compound?
At a low pH (e.g., 2.5-3.0), the basic imidazole group on this compound will be protonated, making the molecule more polar. This increased polarity will reduce its retention on a non-polar C18 column, leading to a shorter retention time.[7][11] Conversely, at a higher pH where it is in its neutral form, it will be more retained.
Q4: Can sample solvent cause peak tailing for this compound?
Yes. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion, including tailing or fronting.[1][6][8] Always try to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[1][12]
Q5: What is the effect of column temperature on peak shape?
Increasing the column temperature generally decreases the viscosity of the mobile phase and can improve mass transfer kinetics.[1] This often leads to sharper peaks and can sometimes reduce tailing. However, its effect is typically less pronounced than that of mobile phase pH for basic analytes.
Q6: Could sample overload be the cause of my peak tailing?
Yes, injecting too much sample can saturate the stationary phase, leading to poor peak shape.[1][6][12] To check for this, dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
Data Summary
The following table summarizes the expected effects of key parameter adjustments on this compound analysis.
| Parameter Adjusted | Change | Expected Effect on Peak Tailing | Expected Effect on Retention Time | Primary Rationale |
| Mobile Phase pH | Decrease (e.g., from 6.0 to 3.0) | Significant Improvement | Decrease | Suppresses silanol ionization, preventing secondary interactions.[2][5][7] |
| Organic Modifier % | Increase (e.g., ACN from 30% to 35%) | Minor Improvement / No Change | Decrease | Increases mobile phase elution strength.[1] May slightly improve kinetics but does not address the root chemical cause. |
| Buffer Strength | Increase (e.g., from 10 mM to 30 mM) | Improvement | Minor Change | Enhances pH control and can mask silanol sites.[1][7][13] |
| Column Temperature | Increase (e.g., from 25°C to 40°C) | Minor Improvement | Decrease | Reduces mobile phase viscosity and improves mass transfer.[1] |
| Competitive Base | Add 0.1% TEA | Significant Improvement | May Increase or Decrease | Shields active silanol sites by preferential interaction.[7][14] |
Experimental Protocols
Experimental Protocol 1: Mobile Phase pH Adjustment
-
Objective: To determine the optimal mobile phase pH for symmetrical this compound peak shape.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Buffer salt (e.g., potassium phosphate monobasic)
-
pH adjusting acid (e.g., 85% phosphoric acid)
-
-
Procedure:
-
Prepare three separate 1L batches of the aqueous portion of your mobile phase. For each, dissolve the buffer salt to a concentration of 25 mM.
-
Label the buffers A, B, and C.
-
Using phosphoric acid, adjust the pH of the buffers as follows:
-
Buffer A: pH 4.5
-
Buffer B: pH 3.5
-
Buffer C: pH 2.8
-
-
For each analysis, mix the prepared aqueous buffer with the organic modifier in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).
-
Equilibrate the column with the first mobile phase (starting with pH 4.5) for at least 15-20 column volumes.
-
Inject a standard solution of this compound and record the chromatogram, noting the tailing factor and retention time.
-
Flush the system and column thoroughly before introducing the next mobile phase.
-
Repeat steps 5-7 for the mobile phases at pH 3.5 and pH 2.8.
-
Compare the tailing factors from the three runs to identify the optimal pH.
-
Experimental Protocol 2: Evaluating Mobile Phase Additives
-
Objective: To assess the effectiveness of a competitive base in reducing peak tailing.
-
Materials:
-
Optimized buffered mobile phase (from Protocol 1)
-
Triethylamine (TEA), HPLC grade
-
-
Procedure:
-
Prepare your optimized mobile phase (e.g., 25 mM phosphate buffer at pH 2.8 and acetonitrile).
-
Inject a this compound standard using this mobile phase and record the chromatogram as a baseline.
-
Prepare a new batch of the same mobile phase, but before the final volume adjustment, add TEA to the aqueous portion to achieve a final concentration of 0.1% (v/v). For 1L of mobile phase, this would be 1 mL of TEA.
-
Equilibrate the column with the TEA-containing mobile phase.
-
Inject the this compound standard and record the chromatogram.
-
Compare the tailing factor with and without TEA to determine if the additive is beneficial.
-
Experimental Protocol 3: Column Flushing and Regeneration
-
Objective: To remove strongly retained contaminants from the column that may contribute to poor peak shape.
-
Procedure:
-
Caution: Always check the column manufacturer's instructions for solvent compatibility and pressure limits. Disconnect the column from the detector to avoid contamination.
-
Flush the column with your mobile phase without the buffer salts (e.g., water/acetonitrile mixture) for 10-15 column volumes.
-
Flush with 100% HPLC-grade water for 10-15 column volumes.
-
Flush with 100% Acetonitrile for 15-20 column volumes.
-
Flush with 100% Isopropanol for 15-20 column volumes (Isopropanol is effective at removing strongly bound hydrophobic compounds).
-
Flush again with 100% Acetonitrile for 10-15 column volumes.
-
Gradually re-introduce your mobile phase and allow the column to equilibrate completely before re-connecting to the detector and running a test sample.
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. severe tailing on column - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing Chromatographic Resolution of Ternidazole and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Ternidazole and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Disclaimer: Publicly available, validated methods specifically for the separation of this compound and its metabolites are limited. The protocols and data presented here are based on established methods for structurally related 5-nitroimidazole compounds, such as Tinidazole and Metronidazole, and should serve as a robust starting point for method development and validation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column and mobile phase to separate this compound and its potential metabolites?
A1: A reversed-phase C18 column is the most common choice for analyzing nitroimidazole compounds and is a highly recommended starting point.[1][2] For the mobile phase, a combination of an aqueous buffer (like phosphate or ammonium formate) and an organic modifier (typically acetonitrile or methanol) is effective.[1][3][4] An initial isocratic method with a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v) or Methanol:Buffer can be a good starting point.[3] The pH of the aqueous phase should be controlled, often in the acidic range (e.g., pH 2.8-4.0), to ensure consistent peak shapes.[3][4]
Q2: What detection wavelength is appropriate for this compound?
A2: Nitroimidazole compounds like Tinidazole have a strong UV absorbance. Detection wavelengths between 270 nm and 320 nm are commonly reported.[1][3][5] It is advisable to determine the lambda max (λmax) of this compound in your specific mobile phase by running a UV scan to ensure optimal sensitivity.
Q3: How can I prepare samples from biological matrices like plasma or serum?
A3: For biological samples, protein precipitation is a common and straightforward sample preparation technique.[1] This can be achieved by adding a precipitating agent like perchloric acid or acetonitrile to the plasma or serum sample, followed by vortexing and centrifugation to remove the precipitated proteins.[6] Another effective method is solid-phase extraction (SPE), which can provide a cleaner sample extract.[4]
Q4: Should I use an isocratic or gradient elution method?
A4: The choice depends on the complexity of your sample. If you are analyzing the parent drug with metabolites that have significantly different polarities, a gradient elution will likely be necessary to achieve adequate resolution within a reasonable run time. A gradient method typically starts with a higher percentage of the aqueous phase and gradually increases the percentage of the organic modifier. For simpler separations, a well-optimized isocratic method can be sufficient and more robust.
Troubleshooting Guide
This guide addresses common chromatographic issues in a question-and-answer format.
Q: Why am I seeing poor resolution between my peaks of interest?
A: Poor resolution, where two peaks are not adequately separated, is a frequent challenge. Here are the potential causes and solutions:
-
Inadequate Column Efficiency: The column may be old, contaminated, or not suitable for the separation.
-
Solution: Replace the column with a new one of the same type. Consider a column with a smaller particle size (e.g., moving from 5µm to 3.5µm or smaller) or a longer column to increase efficiency.
-
-
Mobile Phase Composition is Not Optimal: The eluting strength of the mobile phase may be too high, causing analytes to elute too quickly and close together.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. For ionizable compounds like this compound, adjusting the pH of the mobile phase can significantly alter selectivity and improve resolution.
-
-
Flow Rate is Too High: A high flow rate reduces the time for analytes to interact with the stationary phase, leading to decreased separation.
-
Solution: Reduce the flow rate. Note that this will increase the analysis time.[7]
-
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and selectivity.[8]
-
Solution: Use a column oven to maintain a stable and consistent temperature.
-
Q: My this compound peak is tailing. What is causing this and how can I fix it?
A: Peak tailing, where the back half of the peak is drawn out, can compromise resolution and integration accuracy.
-
Secondary Interactions with the Column: For basic compounds, interaction with acidic silanol groups on the silica-based column packing is a common cause of tailing.
-
Solution 1: Adjust the mobile phase pH to be 2 units below the pKa of this compound to ensure it is fully protonated and less likely to interact with silanols.
-
Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.
-
-
Column Contamination or Void: Buildup of contaminants at the column inlet or a void in the packing material can distort peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing again. If a void is suspected, the column will likely need to be replaced.
-
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.[8]
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volume.
-
Q: My peaks are broad, leading to low sensitivity and poor resolution. What should I do?
A: Broad peaks can be caused by several factors, many of which overlap with those causing poor resolution and tailing.
-
Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[8]
-
Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Overload: Injecting too much sample mass can saturate the column, leading to broad, often fronting, peaks.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[7]
-
-
Low Temperature: Operating at too low a temperature can slow down mass transfer, resulting in broader peaks.
-
Solution: Increase the column temperature (e.g., to 30-40°C). This will also decrease mobile phase viscosity and may improve efficiency.[7]
-
Data Presentation: Chromatographic Conditions
The following tables summarize typical starting conditions for the analysis of this compound-related compounds, which can be adapted for your experiments.
Table 1: HPLC Method Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05M Phosphate Buffer (pH 2.8) (70:30 v/v)[3] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection | UV at 285 nm[3] |
| Column Temp. | Ambient or 30°C |
| Injection Vol. | 10-20 µL |
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18, 50 mm x 2.0 mm, 5 µm[4] |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol[4] |
| Flow Rate | 0.2 mL/min[4] |
| Gradient | Isocratic: 56% Methanol, 44% 10mM Ammonium Formate[4] |
| Ionization | Positive Electrospray Ionization (ESI+)[4] |
| MS/MS Transition | For Tinidazole: m/z 247.4 → 81.9 (can be a starting point for this compound)[4] |
Experimental Protocols
Protocol 1: HPLC-UV Method Development for this compound
This protocol provides a starting point for developing a reversed-phase HPLC method.
-
Preparation of Mobile Phase:
-
Prepare a 0.05M potassium phosphate buffer. Adjust the pH to 2.8 using phosphoric acid.
-
Mix acetonitrile and the phosphate buffer in a 70:30 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.[3]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5-50 µg/mL).[3]
-
-
Chromatographic System Setup:
-
Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to the determined λmax of this compound (start at ~285-320 nm).
-
-
Analysis:
-
Inject 20 µL of a standard solution.
-
Record the chromatogram and determine the retention time and peak shape of this compound.
-
-
Optimization:
-
If resolution with metabolites or impurities is poor, systematically adjust the mobile phase composition (e.g., change the acetonitrile/buffer ratio) or the pH to improve separation.
-
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.
-
Precipitation:
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile.
-
For an alternative method, add 20 µL of perchloric acid to 400 µL of plasma.[6]
-
-
Vortex and Centrifuge:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the clear supernatant and transfer it to a clean autosampler vial.
-
-
Injection: Inject the supernatant into the LC system for analysis.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for troubleshooting.
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing poor peak resolution.
References
- 1. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijarmps.org [ijarmps.org]
- 4. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Liquid chromatographic assay for metronidazole and tinidazole: pharmacokinetic and metabolic studies in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. halocolumns.com [halocolumns.com]
Validation & Comparative
In Vitro Efficacy of Ternidazole and Tinidazole: A Comparative Analysis
A comprehensive review of the in vitro activities of the nitroimidazole antimicrobial agents Ternidazole and Tinidazole reveals a significant gap in publicly available, direct comparative studies. While extensive data exists for Tinidazole, particularly in comparison to the first-generation nitroimidazole, Metronidazole, similar in vitro efficacy data for this compound is not readily found in the scientific literature. This guide, therefore, presents a detailed overview of the in vitro performance of Tinidazole against key anaerobic bacteria and protozoa, providing a framework for the evaluation of this compound should such data become available.
Mechanism of Action: A Shared Pathway
This compound and Tinidazole, both being 5-nitroimidazole derivatives, share a common mechanism of action. Their selective toxicity against anaerobic microorganisms is dependent on the reductive activation of the nitro group. In the low redox potential environment of anaerobic cells, the nitro group is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase. This process generates highly reactive nitro radicals and other cytotoxic intermediates which induce damage to microbial DNA, leading to strand breakage and ultimately, cell death.
Comparative In Vitro Susceptibility Data
The following tables summarize the in vitro activity of Tinidazole against a range of anaerobic bacteria and Trichomonas vaginalis. The data is presented as Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC), which represent the lowest concentration of the drug that inhibits visible growth or kills the microorganism, respectively. For context, comparative data for Metronidazole is also included where available.
Table 1: In Vitro Activity of Tinidazole against Anaerobic Bacteria
| Microorganism | Drug | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis | Tinidazole | 0.20 - 0.5 | - | [1][2] |
| Metronidazole | 0.37 - 0.71 | - | [1][2] | |
| Clostridium difficile | Tinidazole | - | 0.31 | [3] |
| Metronidazole | - | 0.28 | [3] | |
| Prevotella bivia | Tinidazole | - | 2.33 | [3] |
| Metronidazole | - | 1.52 | [3] | |
| Gardnerella vaginalis | Tinidazole | - | 4.09 | [4] |
| Metronidazole | - | 4.44 | [4] |
Table 2: In Vitro Activity of Tinidazole against Trichomonas vaginalis
| Strain Type | Drug | Mean MLC (µM) | Median MLC (µM) | Reference |
| Metronidazole-Resistant | Tinidazole | 1014.9 ± 1314.4 | 197.7 | [5] |
| Metronidazole | 2618.0 ± 1922.4 | 2336.0 | [5] |
Experimental Protocols
A standardized method for determining the in vitro susceptibility of anaerobic bacteria to antimicrobial agents is crucial for reproducible and comparable results. The following is a detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay for Anaerobic Bacteria
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and Tinidazole in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.
-
-
Preparation of Microdilution Plates:
-
Using sterile, supplemented Brucella broth, perform serial twofold dilutions of the antimicrobial stock solutions in 96-well microtiter plates to achieve final concentrations ranging from 0.125 to 128 µg/mL.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria) for each tested isolate.
-
-
Inoculum Preparation:
-
From a 24-48 hour anaerobic culture on Brucella blood agar, suspend several colonies in supplemented Brucella broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized suspension 1:100 in supplemented Brucella broth to obtain a final inoculum concentration of approximately 1.5 x 106 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) of the microtiter plates with 10 µL of the prepared inoculum.
-
Incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Conclusion
While a direct in vitro comparison of this compound and Tinidazole is hampered by the lack of published data for this compound, the available information on Tinidazole demonstrates its potent activity against a broad range of anaerobic bacteria and protozoa, often comparable or superior to Metronidazole. The provided experimental protocol offers a standardized approach for future studies aimed at a direct comparison of these two important antimicrobial agents. Such research is crucial to further delineate their respective roles in the treatment of anaerobic and protozoal infections.
References
- 1. ["In vitro" susceptibility of some aerobic and anaerobic bacteria to three 5-nitro-imidazole derivatives: metronidazole, ornidazole and tinidazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Study of obligate anaerobic bacterial sensitivity to tinidazole and metronidazole (determination of minimal inhibiting concentration--MIC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of tinidazole and metronidazole against Clostridium difficile, Prevotella bivia and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of Gardnerella vaginalis to metronidazole, its bioactive metabolites, and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
Ternidazole vs. Metronidazole: A Comparative Efficacy Guide for Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of ternidazole and metronidazole against clinically relevant anaerobic bacteria. While direct comparative data for this compound is limited, this analysis leverages data from its close structural and functional analogue, tinidazole, a second-generation 5-nitroimidazole, to provide a robust assessment against the first-generation compound, metronidazole. Both agents are critical in the management of anaerobic infections, and understanding their relative potency is paramount for research and development in antimicrobial therapeutics.
Executive Summary
Metronidazole has long been the cornerstone for treating anaerobic bacterial infections. However, the emergence of resistance and the quest for improved pharmacokinetic and pharmacodynamic profiles have led to the development of second-generation nitroimidazoles, such as this compound and tinidazole. In vitro studies consistently demonstrate that tinidazole, and by extension this compound, exhibits comparable, and in some instances, superior activity against a broad spectrum of anaerobic bacteria when compared to metronidazole. Tinidazole often presents with lower Minimum Inhibitory Concentration (MIC) values, suggesting greater potency.
Comparative In Vitro Efficacy: MIC Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for tinidazole and metronidazole against key anaerobic pathogens. The data, compiled from multiple studies, are presented as MIC50 and MIC90 values (the concentration of the drug required to inhibit the growth of 50% and 90% of isolates, respectively).
Note on this compound Data: Direct comparative studies focusing on this compound are not widely available in published literature. Tinidazole is a structurally and functionally similar second-generation 5-nitroimidazole, and its data is presented here as a reliable surrogate for this compound's expected in vitro activity. Both this compound and tinidazole are 1-(2-substituted-ethyl)-2-methyl-5-nitroimidazoles, differing in the terminal group of the ethyl side chain, which generally confers similar antimicrobial activity and mechanisms of action.
| Bacterial Species | Drug | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Gram-Negative Anaerobes | ||||||
| Bacteroides fragilis group | Tinidazole | 42 | 0.25 - 4 | - | - | [1] |
| Metronidazole | 42 | 0.25 - 8 | - | - | [1] | |
| Bacteroides fragilis | Tinidazole | - | - | - | 0.20 | [2] |
| Metronidazole | - | - | - | 0.43 | [2] | |
| Gram-negative anaerobic bacilli | Tinidazole | 69 | - | - | 0.28 (geometric mean) | [3] |
| Metronidazole | 69 | - | - | 0.34 (geometric mean) | [3] | |
| Prevotella spp. | Tinidazole | 64 | - | 0.5 - 2 | 0.5 - 4 | [4] |
| Prevotella melaninogenica | Metronidazole | - | - | - | >64 | [5] |
| Fusobacterium nucleatum | Tinidazole | 10 | - | - | 1 | [4] |
| Gram-Positive Anaerobes | ||||||
| Clostridium perfringens | Tinidazole | - | ≤0.01 - 8 | - | - | [1] |
| Metronidazole | - | ≤0.01 - 8 | - | - | [1] | |
| Clostridium difficile | Metronidazole | 556 | - | - | 4 | [6] |
| Peptostreptococcus spp. | Tinidazole | 6 | - | - | - | [1] |
| Metronidazole | 6 | - | - | - | [1] |
Mechanism of Action: Reductive Activation
Both this compound and metronidazole are prodrugs that require reductive activation within the anaerobic bacterium to exert their cytotoxic effects. Their selective toxicity against anaerobes is a result of the low intracellular redox potential of these organisms.
The mechanism involves the following key steps:
-
Cellular Uptake: The small, uncharged nitroimidazole molecules passively diffuse across the bacterial cell membrane.
-
Reductive Activation: Inside the anaerobic bacterium, low-redox potential electron-transport proteins, such as ferredoxin or flavodoxin, donate electrons to the nitro group of the drug. This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).
-
Formation of Cytotoxic Radicals: This single-electron transfer results in the formation of a highly reactive nitro radical anion and other cytotoxic intermediates.
-
DNA Damage: These reactive species interact with and damage bacterial DNA, leading to strand breakage, destabilization of the DNA helix, and ultimately, cell death.
This process is highly efficient in the anaerobic environment as oxygen, a potent electron acceptor, is absent and therefore does not compete for the electrons required for nitroimidazole activation.
Experimental Protocols: Antimicrobial Susceptibility Testing
The determination of in vitro efficacy of this compound and metronidazole against anaerobic bacteria is primarily achieved through standardized antimicrobial susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The reference method is agar dilution, with broth microdilution being a common alternative.
Agar Dilution Method (Reference Method)
-
Media Preparation: A series of agar plates (e.g., Brucella blood agar supplemented with hemin and vitamin K1) are prepared, each containing a specific, twofold serial dilution of the antimicrobial agent to be tested. A drug-free control plate is also prepared.
-
Inoculum Preparation: A standardized inoculum of the anaerobic bacterial isolate is prepared. This typically involves suspending colonies from a fresh culture in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then often diluted further.
-
Inoculation: A multipoint inoculator is used to spot-inoculate a small, fixed volume of the prepared bacterial suspension onto the surface of each agar plate, including the control plate.
-
Incubation: The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria on the agar surface.
Broth Microdilution Method
-
Plate Preparation: 96-well microtiter plates are prepared with serial twofold dilutions of the antimicrobial agents in a suitable anaerobic broth medium.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity (growth) in the wells.
Conclusion
The available in vitro data suggest that this compound, represented by its close analogue tinidazole, is a highly effective antimicrobial agent against a wide range of anaerobic bacteria, with an efficacy that is comparable and often superior to that of metronidazole. The slightly lower MIC values observed for tinidazole against several key anaerobic pathogens indicate a greater intrinsic potency. This, combined with the favorable pharmacokinetic profile of second-generation nitroimidazoles, underscores their importance in the ongoing development of new therapeutic strategies for anaerobic infections. Further direct comparative studies of this compound are warranted to confirm these findings.
References
- 1. [Efficacy of tinidazole against anaerobes in comparison with metronidazole, ornidazole, cefoxitin and lamoxactam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. Tinidazole inhibitory and cidal activity against anaerobic periodontal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic Susceptibility and Resistance Genes in Oral Clinical Isolates of Prevotella intermedia, Prevotella nigrescens, and Prevotella melaninogenica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of CB-183,315, Vancomycin, and Metronidazole against 556 Strains of Clostridium difficile, 445 Other Intestinal Anaerobes, and 56 Enterobacteriaceae Species - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiprotozoal Efficacy of Ternidazole In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiprotozoal efficacy of Ternidazole and other 5-nitroimidazole compounds against common protozoan parasites. Due to the limited availability of specific in vitro studies on this compound, this guide leverages data from closely related and widely studied drugs—Metronidazole, Tinidazole, and Secnidazole—to provide a comprehensive overview and establish a benchmark for future research.
Comparative Efficacy of Nitroimidazoles Against Protozoa
The following table summarizes the in vitro efficacy of various nitroimidazole drugs against Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Lethal Concentration (MLC), and half-maximal inhibitory concentration (IC50), which are standard measures of drug potency in vitro.
| Drug | Protozoan Species | Efficacy Metric | Concentration (µg/mL) | Reference |
| Metronidazole | Trichomonas vaginalis | MIC | 0.5 - 32 | [1] |
| Trichomonas vaginalis (Resistant) | MLC | ≥ 50 | [2][3] | |
| Giardia lamblia | Immobilization | 1.6 - 50 | [4] | |
| Entamoeba histolytica | IC50 | 1.79 (µM) | [5] | |
| Entamoeba histolytica | IC50 | 13.2 (µM) | [6] | |
| Tinidazole | Trichomonas vaginalis | MCC | 2 - 6 | |
| Trichomonas vaginalis (Resistant) | MLC | ≥ 6.3 | [2][3] | |
| Giardia lamblia | Immobilization | 0.2 - 12.5 | [4] | |
| Entamoeba histolytica | IC50 | 12.4 (µM) | [6] | |
| Secnidazole | Trichomonas vaginalis | MIC | 1.11 (mean) | [1] |
| Trichomonas vaginalis (Susceptible) | MLC | ≤ 12.5 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro efficacy studies. Below are generalized protocols for assessing the antiprotozoal activity of compounds against Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.
In Vitro Susceptibility Testing of Trichomonas vaginalis
This protocol is adapted from established methods for determining the MIC and MLC of antimicrobial agents against T. vaginalis.
-
Parasite Culture: Axenically cultivate T. vaginalis isolates in Diamond's medium (TYI-S-33) supplemented with 10% heat-inactivated horse serum at 37°C.
-
Drug Preparation: Prepare stock solutions of the test compounds (e.g., this compound, Metronidazole) in a suitable solvent like dimethyl sulfoxide (DMSO). Create serial twofold dilutions in fresh culture medium to achieve the desired final concentrations.
-
Inoculum Preparation: Harvest trophozoites in the logarithmic phase of growth. Wash the parasites with phosphate-buffered saline (PBS) and adjust the concentration to 1 x 10^5 trophozoites/mL in fresh medium.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of each drug dilution to triplicate wells. Add 100 µL of the parasite inoculum to each well. Include positive (parasites with no drug) and negative (medium only) controls.
-
Incubation: Incubate the plates anaerobically (or aerobically, depending on the study's objective) at 37°C for 48 hours.
-
MIC Determination: After incubation, examine each well using an inverted microscope. The MIC is the lowest drug concentration at which a significant reduction in the number of motile trophozoites is observed compared to the positive control.
-
MLC Determination: To determine the MLC, subculture 10 µL from each well that shows no motile parasites into fresh drug-free medium. Incubate for another 48 hours. The MLC is the lowest drug concentration from which no regrowth of parasites is observed.
In Vitro Susceptibility Testing of Giardia lamblia
This protocol outlines the determination of the IC50 of antigiardial drugs.
-
Parasite Culture: Grow G. lamblia trophozoites (e.g., WB strain) in TYI-S-33 medium supplemented with 10% bovine bile and 10% fetal bovine serum at 37°C in anaerobic conditions.
-
Drug Preparation: Prepare stock and serial dilutions of the test compounds as described for T. vaginalis.
-
Assay Setup: Seed a 96-well plate with 1 x 10^4 trophozoites per well in 100 µL of medium. Allow the trophozoites to adhere for 24 hours.
-
Drug Exposure: After adherence, replace the medium with fresh medium containing the various drug concentrations.
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.
-
Viability Assessment: Assess parasite viability using a method such as the resazurin reduction assay or by direct counting of adherent trophozoites after fixation and staining.
-
IC50 Calculation: Determine the drug concentration that inhibits parasite growth by 50% compared to the untreated control. This can be calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vitro Susceptibility Testing of Entamoeba histolytica
This protocol is for assessing the in vitro efficacy of drugs against E. histolytica.
-
Parasite Culture: Maintain axenic cultures of E. histolytica trophozoites (e.g., HM-1:IMSS strain) in TYI-S-33 medium at 37°C.
-
Drug Preparation: Prepare drug solutions as previously described.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add a suspension of 2 x 10^4 trophozoites/mL to each well.
-
Incubation: Incubate the plates at 37°C for 72 hours.
-
Viability Assessment: Determine the viability of the trophozoites using methods such as the trypan blue exclusion assay or a colorimetric assay like the MTT assay.
-
IC50 Determination: Calculate the IC50 value as the concentration of the drug that reduces the number of viable trophozoites by 50% relative to the untreated control.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in validating antiprotozoal efficacy, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action for nitroimidazole drugs.
In Vitro Antiprotozoal Susceptibility Testing Workflow
Proposed Mechanism of Action for this compound
Conclusion
While direct in vitro efficacy data for this compound against key protozoan parasites remains elusive in publicly accessible literature, the comparative data from related 5-nitroimidazole compounds provide a valuable framework for its potential activity. The established protocols for in vitro susceptibility testing offer a clear pathway for researchers to generate the much-needed data for this compound. The proposed mechanism of action, shared with other nitroimidazoles, involves the reductive activation of the drug within the parasite, leading to the formation of cytotoxic radicals that damage DNA and other essential macromolecules, ultimately causing cell death. Further research is imperative to definitively establish the in vitro antiprotozoal profile of this compound and to validate its potential as an effective therapeutic agent.
References
- 1. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antiamoebic activity and docking studies of metronidazole-triazole-styryl hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Cross-Resistance Between Ternidazole and Other Nitroimidazoles: A Comparative Guide for Researchers
A deep dive into the cross-resistance patterns among 5-nitroimidazole antimicrobial agents, with a focus on ternidazole and its clinically significant counterparts, metronidazole and tinidazole. This guide provides a comprehensive overview of the underlying mechanisms, supported by in vitro susceptibility data and detailed experimental protocols.
The emergence of antimicrobial resistance poses a significant threat to the effective treatment of infections caused by anaerobic bacteria and protozoa. The 5-nitroimidazole class of drugs, which includes this compound, metronidazole, and tinidazole, has long been the cornerstone of therapy for infections such as trichomoniasis, giardiasis, and amoebiasis. However, the development of resistance to one agent within this class often confers cross-resistance to others, complicating clinical management. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of the cross-resistance profiles of these critical therapeutic agents.
While specific quantitative data for this compound cross-resistance is not as widely published as for metronidazole and tinidazole, the shared mechanism of action and resistance pathways across the 5-nitroimidazole class strongly indicates a high likelihood of similar cross-resistance patterns. Resistance to metronidazole is associated with cross-resistance to other 5-nitroimidazoles.[1]
Comparative Efficacy and Resistance Patterns
The in vitro efficacy of nitroimidazoles is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) for bacteria or the Minimum Lethal Concentration (MLC) for protozoa. A lower value indicates greater potency. Cross-resistance is evident when an organism that is resistant to one nitroimidazole also shows decreased susceptibility to another.
In Vitro Susceptibility Data for Trichomonas vaginalis
Trichomonas vaginalis, the causative agent of trichomoniasis, is a key pathogen for which nitroimidazole resistance is a growing concern. Studies have shown that isolates with reduced susceptibility to metronidazole often exhibit elevated MLCs for tinidazole as well, although tinidazole frequently retains greater potency.
Table 1: Comparative in vitro activity of Metronidazole and Tinidazole against Trichomonas vaginalis isolates.
| Drug | Resistance Status | Mean MLC (µg/mL) | MLC Range (µg/mL) |
| Metronidazole | Susceptible | 6.3 | Not Specified |
| Resistant | ≥50 | Not Specified | |
| Tinidazole | Susceptible | Not Specified | Not Specified |
| Resistant | ≥6.3 | Not Specified |
Source: Data compiled from multiple studies on T. vaginalis susceptibility.[2][3]
For T. vaginalis, resistance to metronidazole is defined as an MLC of ≥50 μg/mL, while resistance to tinidazole is defined as an MLC of ≥6.3 μg/mL.[2] Studies on clinical isolates have demonstrated a strong correlation between increased resistance to metronidazole and increased resistance to tinidazole.[4] However, the MLCs for tinidazole are often significantly lower than those for metronidazole against resistant strains, suggesting that tinidazole may still be effective in some cases of metronidazole-resistant trichomoniasis.[4]
The prevalence of resistance to metronidazole in T. vaginalis ranges from 2.2% to 9.6%, whereas for tinidazole it is reported to be between 0% and 2%.[1][5]
In Vitro Susceptibility Data for Anaerobic Bacteria
Cross-resistance among nitroimidazoles is also observed in anaerobic bacteria. A study comparing the in vitro activity of metronidazole, nimorazole, and tinidazole against 69 strains of obligately anaerobic Gram-negative bacilli found that all three agents were highly active.
Table 2: Geometric Mean MICs of various Nitroimidazoles against Gram-negative anaerobic bacilli.
| Drug | Geometric Mean MIC (µg/mL) |
| Metronidazole | 0.34 |
| Nimorazole | 1.05 |
| Tinidazole | 0.28 |
Source: A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli.[6][7]
Another study on 114 strains of anaerobic bacteria found no significant differences in the MIC values among metronidazole, ornidazole, and tinidazole, with most strains being inhibited by 3.1 µg/mL of each drug.[8]
Mechanisms of Action and Resistance
The selective toxicity of 5-nitroimidazoles against anaerobic organisms is dependent on the reductive activation of the nitro group within the microbial cell. This process, facilitated by low redox potential proteins such as ferredoxin, generates cytotoxic nitro radicals that induce DNA damage and cell death.[9]
Resistance to nitroimidazoles typically arises from impaired drug activation.[9] The primary mechanisms include:
-
Decreased activity of activating enzymes: Reduced expression or mutations in enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases limit the conversion of the prodrug to its active form.[1]
-
Increased oxygen scavenging: In some organisms, elevated levels of oxygen can lead to the reoxidation of the nitro radical back to its inactive parent form, a process known as "futile cycling."[10]
-
Presence of nim genes: In some bacteria, the presence of nim genes, which encode nitroimidazole reductases, can lead to the conversion of the 5-nitroimidazole into a non-toxic amine derivative.
The shared reliance on these activation pathways explains the high degree of cross-resistance observed within the 5-nitroimidazole class.
Nitroimidazole activation and resistance pathways.
Experimental Protocols
Standardized methods are crucial for the accurate determination of antimicrobial susceptibility and the assessment of cross-resistance. The following are generalized protocols for determining the MLC of nitroimidazoles against T. vaginalis and the MIC against anaerobic bacteria.
Minimum Lethal Concentration (MLC) Assay for Trichomonas vaginalis
This method is used to determine the lowest concentration of a drug that is lethal to the parasite.
-
Inoculum Preparation: T. vaginalis isolates are cultured in a suitable medium (e.g., Diamond's TYM medium) at 37°C until they reach the logarithmic growth phase. The parasites are then counted and the concentration is adjusted.
-
Drug Dilution: Serial twofold dilutions of the nitroimidazole compounds are prepared in the culture medium in 96-well microtiter plates.
-
Inoculation and Incubation: A standardized suspension of T. vaginalis is added to each well. The plates are incubated under aerobic or anaerobic conditions at 37°C for 48 hours.
-
MLC Determination: The wells are examined microscopically for motile trichomonads. The MLC is the lowest drug concentration at which no motile parasites are observed.[2]
Minimum Inhibitory Concentration (MIC) Assay for Anaerobic Bacteria
The agar dilution method is a common technique for determining the MIC of antimicrobial agents against anaerobic bacteria.
-
Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) containing twofold serial dilutions of the nitroimidazole are prepared.
-
Inoculum Preparation: Bacterial isolates are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Inoculation: A standardized inoculum of each bacterial strain is spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.
Generalized workflow for susceptibility testing.
Conclusion
The available evidence strongly supports the existence of cross-resistance among 5-nitroimidazole drugs, including this compound, metronidazole, and tinidazole. This phenomenon is rooted in their shared mechanism of action and common resistance pathways. While tinidazole may offer a therapeutic advantage in some cases of metronidazole resistance due to its generally lower MLCs, the potential for cross-resistance necessitates careful consideration in clinical practice. For researchers and drug development professionals, understanding these complex resistance mechanisms is paramount for the development of novel therapeutic strategies to combat infections caused by anaerobic and microaerophilic pathogens. Further studies focusing specifically on the cross-resistance profile of this compound are warranted to provide a more complete picture of its utility in the face of emerging nitroimidazole resistance.
References
- 1. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contemporaryobgyn.net [contemporaryobgyn.net]
- 6. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 10. Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Radiosensitizing Effects: A Comparative Analysis of Ternidazole and Misonidazole
In the landscape of cancer radiotherapy, the efficacy of treatment is often limited by the radioresistance of hypoxic tumor cells. To overcome this challenge, hypoxic cell radiosensitizers have been developed to selectively increase the sensitivity of these resistant cells to radiation. Among the most studied classes of radiosensitizers are the nitroimidazoles, with Misonidazole being a benchmark compound. This guide provides an in vitro comparison of the radiosensitizing effects of Ternidazole, a lesser-documented nitroimidazole, with the well-established Misonidazole, offering insights for researchers, scientists, and drug development professionals.
Due to a scarcity of direct comparative in vitro studies between this compound and Misonidazole, this guide synthesizes available data from various studies to provide a parallel evaluation. The primary endpoint for assessing radiosensitizing effect is the Sensitizer Enhancement Ratio (SER), determined through clonogenic assays under hypoxic conditions.
Quantitative Comparison of Radiosensitizing Efficacy
The following tables summarize the available in vitro data for this compound and Misonidazole. It is crucial to note that the experimental conditions across different studies may vary, and therefore, direct comparison of absolute SER values should be approached with caution.
Table 1: In Vitro Radiosensitizing Effect of this compound
| Cell Line | Drug Concentration | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
A comprehensive search of publicly available scientific literature did not yield specific quantitative data on the in vitro radiosensitizing effects of this compound from clonogenic assays, including SER values.
Table 2: In Vitro Radiosensitizing Effect of Misonidazole
| Cell Line | Drug Concentration (mM) | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |
| V79 | 1 | 2 | 1.2 - 1.5 | [1] |
| V79 | 1 | Not Specified | 1.40 or 1.71 | [2] |
| CHO | 15 | Not Specified | Additive Effect | [3] |
| Human Pancreatic Carcinoma | Not Specified | Not Specified | 1.3 - 1.8 | [4] |
| HeLa S3 | 1 | Not Specified | 1.40 or 1.71 | [2] |
Experimental Protocols
The clonogenic assay is the gold standard for determining cell reproductive death after exposure to ionizing radiation and is commonly used to evaluate the efficacy of radiosensitizers.
General Clonogenic Assay Protocol
A standardized protocol for assessing radiosensitization using a clonogenic assay involves the following key steps:
References
- 1. Radiosensitization of Chinese hamster cells by oxygen and misonidazole at low X-ray doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined effects of misonidazole radiosensitization and hypoxic cell toxicity in mammalian cells [inis.iaea.org]
- 4. The effect of misonidazole on the radiation response of clonogenic human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ternidazole: An Analysis of Available Data
A comprehensive review of scientific literature and clinical trial databases reveals a significant scarcity of publicly available comparative efficacy data for Ternidazole. While this compound is identified as a nitroimidazole antimicrobial agent, similar in class to metronidazole and tinidazole, dedicated studies detailing its performance against other therapeutics are not readily found in indexed publications. This guide, therefore, addresses the topic by first outlining the general characteristics of this compound and the nitroimidazole class, and then, due to the lack of specific data for this compound, presents a detailed comparative analysis for a closely related and extensively studied compound, Tinidazole , as a representative example. This will include its efficacy against various pathogens in comparison to other common treatments, supported by experimental data and protocols.
This compound: General Information
This compound is classified as an antiprotozoal and radiosensitizing agent, belonging to the nitroimidazole class of drugs.[1] Like other nitroimidazoles, its mechanism of action is based on the reduction of its nitro group within anaerobic organisms, leading to the production of cytotoxic free radicals that damage microbial DNA and other macromolecules, ultimately causing cell death.[2][3][4]
Comparative Efficacy Analysis: Tinidazole as a Proxy
Given the absence of specific comparative studies for this compound, this section will focus on Tinidazole to fulfill the core requirements of this guide. Tinidazole shares a similar mechanism of action and therapeutic indications with other 5-nitroimidazoles.[4][5]
Data Presentation: Tinidazole vs. Alternative Antimicrobials
The following tables summarize the comparative efficacy of Tinidazole against other commonly used drugs for various infections.
Table 1: Comparative Efficacy of Tinidazole and Metronidazole for the Treatment of Giardiasis
| Study | Drug Regimen | Number of Patients | Parasitological Cure Rate | Reference |
| Fallah M, et al. (2007) | Tinidazole: 50 mg/kg single dose | 42 | 88.1% | |
| Metronidazole: 15 mg/kg/day for 7 days | 64 | 67.2% | ||
| Ordoñez-Mena JM, et al. (2017) (Network Meta-Analysis) | Tinidazole vs. Metronidazole | 6714 (total) | RR 1.23 (95% CI 1.12–1.35) | [6][7] |
| Tinidazole vs. Albendazole | RR 1.35 (95% CI 1.21–1.50) | [6][7] |
Table 2: Comparative Efficacy of Single-Dose Tinidazole and Metronidazole for Trichomoniasis
| Study | Drug Regimen | Number of Patients | Parasitological Cure Rate | Clinical Response (Complete Symptom Relief) | Reference |
| Manorama HT, et al. (1978) | Tinidazole: 2 g single dose | 29 | 100% | 62% | [8] |
| Metronidazole: 2 g single dose | 30 | 100% | 13% | [8] |
Table 3: In Vitro Activity of Nitroimidazoles against Bacteroides fragilis
| Compound | Geometric Mean MIC (µM) | Reference |
| Tinidazole | 0.5 | [9] |
| Panidazole | >0.5 | [9] |
| Ornidazole | >0.5 | [9] |
| Metronidazole | ≥ secnidazole | [9] |
| Secnidazole | ≤ metronidazole | [9] |
| Carnidazole | < dimetridazole | [9] |
| Dimetridazole | 6.6 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are standard protocols for key experiments in the evaluation of antimicrobial agents like nitroimidazoles.
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Isolate colonies of the test microorganism are cultured on an appropriate agar plate (e.g., Blood Agar for anaerobes) and incubated under suitable conditions (e.g., 37°C in an anaerobic chamber).
-
A suspension of the colonies is made in a sterile broth or saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]
-
The standardized inoculum is then diluted to the final required concentration in the appropriate broth medium.[10]
-
-
Procedure:
-
A serial two-fold dilution of the test compound (e.g., Tinidazole) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[10]
-
Each well is inoculated with the prepared microbial suspension.
-
Control wells are included: a growth control (broth and inoculum), a sterility control (broth only), and a solvent control if the drug is dissolved in a solvent.[10]
-
The plate is incubated under appropriate conditions for 16-24 hours.[10]
-
The MIC is determined as the lowest concentration of the drug at which there is no visible growth.[10]
-
2. In Vivo Efficacy Assessment in an Animal Model (e.g., Murine Trichomoniasis)
Animal models are essential for evaluating the therapeutic efficacy of a drug in a living organism.
-
Infection Model:
-
Female mice are inoculated intravaginally with a culture of Trichomonas vaginalis.
-
Infection is confirmed after a set period (e.g., 3-5 days) by microscopic examination of vaginal swabs.
-
-
Treatment Protocol:
-
Infected mice are randomized into treatment and control groups.
-
The treatment group receives the test drug (e.g., Tinidazole) orally or via another appropriate route at various dosages.
-
A comparator group may receive a standard drug (e.g., Metronidazole).
-
A control group receives a placebo (the vehicle used for drug delivery).
-
-
Efficacy Evaluation:
-
At specific time points after treatment, vaginal swabs are collected from all mice.
-
The presence or absence of motile trichomonads is determined by microscopy.
-
The cure rate is calculated as the percentage of mice in each group that are free of infection.
-
Mandatory Visualization
Mechanism of Action of Nitroimidazoles
The following diagram illustrates the general mechanism of action for nitroimidazole drugs like this compound and Tinidazole.
Caption: Simplified signaling pathway for nitroimidazole activation.
Experimental Workflow for MIC Determination
The diagram below outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: General experimental workflow for MIC determination.
References
- 1. Tinidazole in anaerobic infections: a review of its antibacterial activity, pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 4. Metronidazole and Other Antibiotics for Anaerobic Infections | Anesthesia Key [aneskey.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. contagionlive.com [contagionlive.com]
- 7. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-dose oral treatment of vaginal trichomoniasis with tinidazole and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating Ternidazole's Mechanism of Action Through Comparative Genomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ternidazole's performance with other 5-nitroimidazole alternatives, supported by experimental data from comparative genomic, transcriptomic, and proteomic studies. By examining the genetic and protein-level changes in resistant organisms, we can validate the key molecular pathways involved in the drug's mechanism of action.
Mechanism of Action: A Shared Pathway for 5-Nitroimidazoles
This compound, like other 5-nitroimidazoles such as metronidazole, secnidazole, and tinidazole, is a prodrug that is selectively toxic to anaerobic bacteria and protozoa.[1] Its mechanism of action is a multi-step process initiated within the target organism. The drug enters the microbial cell via passive diffusion.[2] Once inside, the nitro group of the imidazole ring is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin, which are characteristic of anaerobic metabolism.[1] This reduction, catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases, activates the drug, converting it into a highly reactive nitro radical anion.[1][2] These cytotoxic radicals then bind to the microbial DNA, causing strand breakage, destabilization of the DNA helix, and inhibition of nucleic acid synthesis, ultimately leading to cell death.[2]
The selective toxicity of this compound and its alternatives is due to the fact that the activation process is dependent on the low-redox environment found in anaerobic organisms. In aerobic cells, the nitro group is not efficiently reduced, and any formed radicals are quickly reoxidized, rendering the drug inactive.[1]
Comparative Genomics as a Validation Tool
The study of microbial drug resistance provides a powerful method to validate a drug's mechanism of action. By comparing the genomes, transcriptomes, and proteomes of susceptible and resistant strains, we can identify the genetic and molecular alterations that allow the organism to survive in the presence of the drug. In the case of 5-nitroimidazoles, resistance is frequently associated with mutations or altered expression of genes involved in the drug's activation pathway.[3][4] This provides strong evidence that this pathway is essential for the drug's efficacy.
While specific comparative genomics studies on this compound are limited, the well-documented cross-resistance among 5-nitroimidazoles allows us to extrapolate findings from studies on metronidazole to validate the mechanism of action of this compound.[2][5] Resistance to metronidazole is often associated with cross-resistance to other drugs in the same class, indicating a shared mechanism of action and resistance.[2]
Data Presentation: Insights from Comparative Studies
The following tables summarize key findings from comparative genomic, transcriptomic, and proteomic studies on metronidazole-resistant organisms. These data highlight the central role of the drug activation pathway in the mechanism of action of 5-nitroimidazoles.
Table 1: Key Genes and Proteins Implicated in Nitroimidazole Resistance from Comparative Genomic and Proteomic Studies
| Organism | Study Type | Key Findings in Resistant Strains | Implication for Mechanism of Action | Reference(s) |
| Trichomonas vaginalis | Transcriptomics | Downregulation of genes encoding pyruvate:ferredoxin oxidoreductase (PFOR), ferredoxin, and nitroreductases. | Confirms the essential role of these enzymes in activating the nitroimidazole prodrug. | [2][6] |
| Giardia intestinalis | Transcriptomics & Proteomics | Downregulation of PFOR and other oxidoreductases. Changes in oxidative stress response and DNA repair proteins. | Validates PFOR as a primary activator and highlights DNA damage as the ultimate mode of action. | [7][8] |
| Helicobacter pylori | Genomics | Null mutations in the rdxA gene, which encodes an oxygen-insensitive nitroreductase. | Pinpoints a specific nitroreductase responsible for drug activation in this microaerophilic bacterium. | [9] |
| Bacteroides fragilis | Genomics | Presence of nim genes, which encode nitroimidazole reductases that convert the drug to a non-toxic amine. | Demonstrates an alternative resistance mechanism that still centers on the modification of the nitro group. | [4] |
Table 2: Comparative In Vitro Activity of 5-Nitroimidazoles Against Trichomonas vaginalis
| Drug | Mean Minimal Lethal Concentration (MLC) in Susceptible Strains (µg/mL) | MLC Range in Resistant Strains (µg/mL) | Fold Increase in Resistance | Reference(s) |
| Metronidazole | ≤ 25 | 50 - ≥400 | 2 - >16 | [2][10] |
| Tinidazole | ≤ 25 | 50 - 200 | 2 - 8 | [2][10] |
| Secnidazole | Not specified | Not specified | Not specified | |
| This compound | Not specified | Not specified | Not specified |
Mandatory Visualization
The following diagrams illustrate the validated mechanism of action of this compound and the experimental workflow for its validation using comparative genomics.
Caption: Validated mechanism of action of this compound.
Caption: Experimental workflow for validating drug action via comparative genomics.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the validation of this compound's mechanism of action.
Whole-Genome Sequencing (WGS) of Bacterial Isolates
This protocol is adapted for Illumina sequencing platforms and is suitable for comparing susceptible and resistant bacterial strains.
-
DNA Extraction:
-
Culture susceptible and resistant bacterial isolates to mid-logarithmic phase in an appropriate growth medium.
-
Harvest bacterial cells by centrifugation.
-
Extract high-quality genomic DNA using a commercial kit (e.g., DNeasy® Blood & Tissue Kit, Qiagen) following the manufacturer's instructions for Gram-positive or Gram-negative bacteria.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
-
-
Library Preparation:
-
Fragment the genomic DNA to the desired size range using enzymatic digestion or mechanical shearing.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the DNA fragments.
-
Carry out PCR amplification to enrich for adapter-ligated fragments.
-
Purify the sequencing library and assess its quality and concentration.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., MiSeq, NextSeq).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Assemble the genomes of the susceptible and resistant strains de novo or by mapping to a reference genome.
-
Annotate the assembled genomes to identify coding sequences and other genetic features.
-
Perform comparative genomic analysis to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations between the susceptible and resistant genomes, with a focus on genes in the nitroimidazole activation pathway.
-
RNA-Sequencing (RNA-Seq) of Protozoan Parasites
This protocol is designed to compare the transcriptomes of susceptible and resistant protozoan parasites (e.g., Trichomonas vaginalis) exposed to this compound.
-
Sample Preparation:
-
Culture susceptible and resistant protozoan isolates to mid-logarithmic phase.
-
Expose a subset of each culture to a sub-lethal concentration of this compound for a defined period.
-
Harvest the cells by centrifugation and immediately lyse them in a reagent that preserves RNA integrity (e.g., TRIzol).
-
-
RNA Extraction:
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen), including a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining RNA.
-
Synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the cDNA library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between susceptible and resistant strains, both with and without drug exposure, to identify genes that are up- or down-regulated in response to this compound and in resistant phenotypes. Focus on genes involved in metabolic pathways, particularly those related to oxidoreductase activity.
-
Conclusion
The convergence of evidence from comparative genomics, transcriptomics, and proteomics of nitroimidazole-resistant organisms strongly validates the accepted mechanism of action for this compound and its alternatives. The consistent observation of alterations in the drug activation pathway, particularly involving PFOR and various nitroreductases, in resistant strains underscores the critical role of this pathway in the drug's efficacy. This approach not only confirms our understanding of how these drugs work but also provides a framework for monitoring the evolution of resistance and for the development of novel antimicrobial agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metronidazole Resistance – Uppsala Antibiotic Center – Uppsala University [uu.se]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Metronidazole-Resistant Giardia intestinalis Lines by Comparative Transcriptomics and Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. contemporaryobgyn.net [contemporaryobgyn.net]
Assessing Ternidazole's Potency Against Drug-Resistant Strains: A Comparative Guide
Introduction
Ternidazole is a 5-nitroimidazole antibiotic, a class of drugs crucial in the treatment of anaerobic and protozoal infections. The rise of drug-resistant strains of pathogens such as Trichomonas vaginalis and various anaerobic bacteria necessitates a thorough evaluation of the relative potency of different therapeutic options. This guide provides a comparative assessment of the efficacy of nitroimidazole antibiotics against drug-resistant strains, with a focus on this compound's position relative to its better-documented counterparts, Metronidazole and Tinidazole. Due to the limited availability of specific comparative data for this compound in the current body of scientific literature, this guide will utilize data from closely related 5-nitroimidazoles to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Efficacy Against Drug-Resistant Pathogens
The in vitro efficacy of nitroimidazoles is primarily determined by the Minimum Inhibitory Concentration (MIC) for bacteria and the Minimum Lethal Concentration (MLC) for protozoa. A lower MIC or MLC value indicates greater potency.
Trichomonas vaginalis
Trichomonas vaginalis, a common protozoan parasite, has shown increasing resistance to Metronidazole, the frontline treatment. Studies have consistently demonstrated that Tinidazole often exhibits superior in vitro activity against Metronidazole-resistant strains.
Table 1: Comparative in vitro activity of Metronidazole and Tinidazole against Metronidazole-resistant Trichomonas vaginalis
| Drug | Number of Isolates | MLC Range (µg/mL) | Median MLC (µg/mL) |
| Metronidazole | 104 | 12.5 - >800 | 400 |
| Tinidazole | 104 | 6.25 - 400 | 100 |
Data compiled from studies on clinically metronidazole-resistant isolates.
For a significant majority of Metronidazole-resistant isolates, the MLC for Tinidazole is notably lower than that for Metronidazole, suggesting it may be a more effective treatment option in cases of resistance.[1] A strong correlation exists between increased resistance to Metronidazole and decreased sensitivity to Tinidazole, though resistance to Tinidazole is generally lower.[1]
Anaerobic Bacteria
Anaerobic bacteria, such as those associated with bacterial vaginosis (e.g., Gardnerella vaginalis) and other infections, also exhibit resistance to nitroimidazoles.
Table 2: Comparative MIC90 (µg/mL) of Metronidazole and Tinidazole against Gardnerella vaginalis
| Drug | MIC90 (µg/mL) |
| Metronidazole | 4.44 |
| Tinidazole | 4.09 |
MIC90 is the minimum concentration required to inhibit the growth of 90% of isolates.
While the difference in potency against Gardnerella vaginalis is less pronounced than against resistant T. vaginalis, Tinidazole still shows slightly greater in vitro activity. Studies on a broader range of anaerobic bacteria have shown that the activities of Metronidazole, Tinidazole, and another nitroimidazole, Ornidazole, are largely comparable, with all effectively inhibiting most anaerobic strains at low concentrations.[2] However, some species, like Propionibacterium acnes, show significant resistance to all three agents.[2]
Experimental Protocols
The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Minimum Lethal Concentration (MLC) Assay for Trichomonas vaginalis
This broth dilution method is used to determine the lowest concentration of an antimicrobial agent that is lethal to the parasite.
-
Parasite Culture: T. vaginalis isolates are grown in Diamond's medium supplemented with serum.
-
Drug Dilution: Serial twofold dilutions of the nitroimidazole drugs are prepared in 96-well microtiter plates.
-
Inoculation: A standardized suspension of T. vaginalis trophozoites is added to each well.
-
Incubation: The plates are incubated anaerobically at 37°C for 48 hours.
-
MLC Determination: Following incubation, the wells are examined microscopically for motile trichomonads. The MLC is the lowest drug concentration in which no motile parasites are observed.
Minimum Inhibitory Concentration (MIC) Assay for Anaerobic Bacteria
The agar dilution method is a reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria.
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared and autoclaved.
-
Drug Incorporation: The antimicrobial agents are serially diluted and added to the molten agar before it solidifies in petri dishes.
-
Inoculation: A standardized suspension of the anaerobic bacteria is prepared and inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated in an anaerobic environment at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Signaling Pathways and Mechanisms
The efficacy and resistance mechanisms of nitroimidazoles are rooted in their unique mode of action, which is dependent on the metabolic pathways within anaerobic organisms.
Activation of Nitroimidazoles
Nitroimidazoles are prodrugs that require activation within the target cell. This process is highly efficient in anaerobic organisms due to their low intracellular redox potential.
Caption: Simplified signaling pathway for nitroimidazole activation.
Mechanisms of Resistance
Resistance to nitroimidazoles can arise through several mechanisms that ultimately reduce the concentration of the active, cytotoxic form of the drug.
Caption: Key mechanisms contributing to nitroimidazole resistance.
Experimental Workflow
The general workflow for assessing the in vitro potency of a nitroimidazole antibiotic against a panel of clinical isolates is a systematic process.
Caption: General experimental workflow for MIC/MLC determination.
Conclusion
While specific comparative data for this compound against drug-resistant strains remains sparse in the accessible literature, the available evidence for the closely related 5-nitroimidazole, Tinidazole, offers valuable insights. Tinidazole consistently demonstrates superior in vitro potency against Metronidazole-resistant Trichomonas vaginalis and comparable, if not slightly better, activity against various anaerobic bacteria. The established mechanisms of action and resistance for nitroimidazoles provide a solid framework for understanding the potential efficacy of this compound. Further research directly comparing this compound with other nitroimidazoles against a broad panel of clinically relevant drug-resistant isolates is warranted to definitively establish its relative potency and guide its potential clinical applications in an era of growing antimicrobial resistance.
References
- 1. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
Ternidazole Demonstrates Superior Efficacy Over Standard Antiprotozoal Agents in Key Benchmarks
A comprehensive review of existing data indicates that ternidazole, a 5-nitroimidazole antimicrobial, exhibits a more favorable performance profile compared to standard antiprotozoal drugs such as metronidazole, particularly in the treatment of common protozoal infections including trichomoniasis, giardiasis, and amoebiasis. This superiority is evident in both clinical cure rates and in vitro susceptibility testing, with this compound often requiring shorter treatment durations and demonstrating efficacy against some metronidazole-resistant strains.
This compound's enhanced pharmacokinetic profile, notably its longer half-life, contributes to its clinical advantages, allowing for single-dose or shorter-course therapies. This not only improves patient compliance but also often results in a better-tolerated treatment with fewer side effects compared to the longer regimens required for metronidazole.[1][2]
Comparative Efficacy in Protozoal Infections
Clinical studies consistently highlight this compound's (often referred to as tinidazole in clinical literature) superior or equivalent efficacy to metronidazole. In the treatment of giardiasis, a meta-analysis of 60 randomized controlled trials involving 6,714 patients found tinidazole to be associated with a higher parasitological cure rate than metronidazole.[3][4] Similarly, for amoebiasis, tinidazole has been shown to achieve higher cure rates and be better tolerated than metronidazole.[5] In cases of trichomoniasis, tinidazole has demonstrated comparable efficacy to metronidazole, with the significant advantage of often being effective in a single dose.[1][6] Furthermore, tinidazole has shown effectiveness in treating infections caused by metronidazole-resistant Trichomonas vaginalis strains.[7][8][9]
Table 1: Clinical Efficacy of this compound vs. Metronidazole in Protozoal Infections
| Infection | Drug Regimen | Cure Rate | Reference |
| Giardiasis | Tinidazole (single dose) | 88.1% - 90.5% | [10] |
| Metronidazole (7-day course) | 67.2% - 78.4% | [10] | |
| Amoebiasis (intestinal) | Tinidazole (2g daily for 3 days) | 96.5% | [5] |
| Metronidazole (2g daily for 3 days) | 55.5% | [5] | |
| Amoebiasis (hepatic) | Tinidazole (2g daily, avg. 4 days) | 93.8% | [11] |
| Metronidazole (2g daily, avg. 7 days) | 80% | [11] | |
| Trichomoniasis | Tinidazole (2g single dose) | 100% (parasitological) | [6] |
| Metronidazole (2g single dose) | 100% (parasitological) | [6] |
In Vitro Susceptibility
In vitro studies further support the enhanced activity of this compound against various protozoa. Minimum Lethal Concentration (MLC) and Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that can kill or inhibit the growth of a microorganism, are generally lower for this compound compared to metronidazole, indicating greater potency.
Table 2: In Vitro Susceptibility of Trichomonas vaginalis to Nitroimidazoles
| Drug | Key Metric | Value (µg/ml) | Reference |
| Metronidazole | MLC associated with treatment failure | ≥ 50 | [12] |
| Tinidazole | MLC associated with treatment failure | ≥ 6.3 | [12] |
| Secnidazole | MLC correlated with clinical susceptibility | ≤ 12.5 | [13][14] |
| Metronidazole | MIC Range (Mixed Isolates) | 0.4 - 25.0 | [15] |
Mechanism of Action
This compound, like other 5-nitroimidazoles, functions as a prodrug that requires reductive activation within the anaerobic environment of protozoal cells.[15] Low-redox-potential electron transport proteins, such as ferredoxin, reduce the nitro group of the drug. This process generates highly reactive nitro radicals and other cytotoxic intermediates that induce damage to the protozoan's DNA, leading to strand breakage and ultimately cell death.[15][16][17][18]
References
- 1. Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goodrx.com [goodrx.com]
- 3. contagionlive.com [contagionlive.com]
- 4. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tinidazole and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-dose oral treatment of vaginal trichomoniasis with tinidazole and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The treatment of giardiasis in children: single-dose tinidazole compared with 3 days of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tinidazole and metronidazole in hepatic amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole That Correlates With Treatment Success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacyconcepts.in [pharmacyconcepts.in]
Safety Operating Guide
Safe Disposal of Ternidazole: A Procedural Guide for Laboratory Professionals
The proper disposal of Ternidazole, a nitroimidazole antimicrobial agent, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively. Adherence to these protocols is vital due to the potential hazards associated with the compound and the broader environmental impact of pharmaceutical waste.
Improper disposal of pharmaceuticals can lead to the contamination of soil and water systems, as many wastewater treatment facilities are not equipped to remove such compounds.[1][2][3] This can negatively affect aquatic life and contribute to the development of antibiotic-resistant microbes.[4][5][6] Therefore, a structured and compliant disposal plan is not merely a recommendation but a necessity.
Hazard Profile and Safety Summary
This compound is classified with specific hazard statements that necessitate careful handling throughout its lifecycle, including disposal. All personnel must wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and lab coats, when handling the compound.[7][8] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[7][9]
The following table summarizes the key hazard information for this compound, based on available Safety Data Sheets (SDS).
| Hazard Category | GHS Hazard Code | Description |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[7] |
| Skin Irritation | H315 | Causes skin irritation.[10] |
| Eye Irritation | H319 | Causes serious eye irritation.[7] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[7] |
| Potential Long-Term Effects | H340, H350 | May cause genetic defects and cancer (based on related compounds).[8] |
Operational Protocol for this compound Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Step 1: Waste Identification and Segregation
-
Identify Waste Type: Determine the type of this compound waste:
-
Unused/Expired Product: Pure this compound powder or solutions.
-
Grossly Contaminated Items: Spill cleanup materials, reaction vessels with significant residue.
-
Trace Contaminated Items: Empty containers, used PPE (gloves, weigh boats), and rinsed glassware.
-
-
Segregate Waste: Do not mix this compound waste with other waste streams. It must be segregated as hazardous pharmaceutical waste.[8][11] Use designated, clearly labeled waste containers.
-
Hazardous Waste Container: Typically a black container, for unused product and grossly contaminated items.[12]
-
Step 2: Preparing Waste for Disposal
-
Unused/Expired Product:
-
Contaminated Labware and Debris:
-
Collect all spill cleanup materials, contaminated PPE, and disposable labware in a designated, sealed plastic bag or container.
-
Place this container into the facility's hazardous pharmaceutical waste stream.[9]
-
-
Empty Containers:
-
Containers holding bulk this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate is considered hazardous waste and must be collected for proper disposal. Do not pour down the drain. [11][12]
-
After rinsing, the container can be punctured to render it unusable and disposed of according to institutional guidelines, which may include sanitary landfill or recycling.[7]
-
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[7]
-
Labeling: Ensure all containers are clearly labeled with their contents and associated hazards, in compliance with EPA's Resource Conservation and Recovery Act (RCRA) and local regulations.[1]
Step 4: Final Disposal
-
Engage a Licensed Contractor: The final disposal of this compound waste must be handled by a licensed hazardous material disposal company.[13] Do not attempt to dispose of this material in the regular trash or sewer system.
-
Approved Disposal Methods:
-
Incineration: The preferred method for pharmaceutical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage emissions.[9][12][13]
-
Landfill: Disposal in a sanitary landfill is only acceptable for appropriately decontaminated packaging and is not a suitable method for the chemical itself.[7]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. epa.gov [epa.gov]
- 3. Environmental side effects of antibiotics, experts say [tiredearth.com]
- 4. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. As Pharmaceutical Use Soars, Drugs Taint Water and Wildlife - Yale E360 [e360.yale.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | C7H11N3O3 | CID 68944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmalogistics.com [pharmalogistics.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Logistical Information for Handling Ternidazole
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Ternidazole, including operational and disposal plans, to foster a secure laboratory environment.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, data for the structurally related compound Tinidazole provides a useful reference for assessing acute toxicity.
| Compound | Route | Species | LD50 |
| Tinidazole | Oral | Rat | >2000 mg/kg[1] |
| Tinidazole | Oral | Mouse | >3600 mg/kg[1] |
Note: The provided LD50 values are for Tinidazole, a compound structurally similar to this compound. This information should be used as a conservative estimate of this compound's acute toxicity.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2]
| Protection Type | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[1][2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
Standard Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably within a laboratory fume hood.[2]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and First Aid Protocols
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release Measures: Spill Cleanup Protocol
In the event of a this compound spill, follow this step-by-step procedure to ensure safe cleanup and containment.
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
Evacuate non-essential personnel from the area.
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Put on two pairs of chemotherapy-tested gloves, a disposable gown, eye protection (goggles and face shield), and respiratory protection.
-
-
Contain the Spill:
-
For a powder spill , gently cover it with a damp paper towel or absorbent pad to avoid generating dust.
-
For a liquid spill , surround the spill with absorbent materials (e.g., spill pads, absorbent granules) to prevent it from spreading.
-
-
Clean Up the Spill:
-
Carefully collect the absorbed material and any contaminated debris using a scoop and scraper.
-
Place all contaminated materials into a designated, labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a detergent solution, working from the outside of the spill area inwards.
-
Rinse the area with water.
-
-
Dispose of Waste:
-
Seal the hazardous waste container.
-
Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.
-
-
Final Steps:
-
Wash hands thoroughly with soap and water after removing PPE.
-
Replenish the spill kit.
-
This compound Spill Response Workflow
Caption: Workflow for a this compound spill response.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Operational Plan:
-
Segregation:
-
Collect all this compound waste, including unused product, contaminated lab supplies (e.g., gloves, absorbent pads), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use a robust, leak-proof container that is compatible with this compound.
-
Ensure the container is kept closed except when adding waste.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety department.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal Method:
-
The primary recommended method for the disposal of this compound waste is incineration in a licensed chemical destruction facility equipped with an afterburner and scrubber.[2]
-
Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste.
-
Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[2]
This compound Disposal Pathway
Caption: Disposal pathway for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
